Boc-Pro-NHEt
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-5-13-10(15)9-7-6-8-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
BWAFUAXKCRSDHQ-VIFPVBQESA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Pro-NHEt: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pro-NHEt, chemically known as tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate, is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an N-ethyl amide at the C-terminus. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of peptidomimetics and other complex molecular architectures. The presence of the Boc group allows for controlled, stepwise peptide synthesis, while the N-ethyl amide modification can influence the molecule's conformational properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic protocols related to this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring, the defining feature of the amino acid proline. The nitrogen atom of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to an N-ethyl amide.
Diagram of this compound Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that most of the available data is computationally predicted, with limited experimentally determined values in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |
| Molecular Weight | 242.31 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate | PubChem[1] |
| CAS Number | 131477-15-1 | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocols
Step 1: N-Boc Protection of L-Proline
This step involves the protection of the secondary amine of L-proline with a tert-butoxycarbonyl group.
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
-
Saturated citric acid aqueous solution
-
Saturated sodium chloride aqueous solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide or in a mixture of dichloromethane and triethylamine.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.
-
Allow the reaction to stir at room temperature for 2.5 to 4 hours.
-
If using an aqueous system, acidify the reaction mixture to a pH of approximately 3 with a citric acid solution. Extract the product with ethyl acetate.
-
If using an organic solvent, wash the organic phase sequentially with a saturated citric acid aqueous solution, saturated sodium chloride aqueous solution, and water.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Pro-OH, often as a colorless oil that can solidify upon cooling.[2]
-
The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether.
Step 2: Amide Coupling of Boc-Pro-OH with Ethylamine
This step involves the activation of the carboxylic acid of Boc-Pro-OH and subsequent reaction with ethylamine to form the N-ethyl amide.
Materials:
-
Boc-Pro-OH (from Step 1)
-
Ethylamine or Ethylamine hydrochloride
-
Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or activating agents like ethyl chloroformate.
-
A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) if starting with an amine salt.
-
Anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Saturated sodium bicarbonate aqueous solution.
-
Brine.
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure (using ethyl chloroformate):
-
Dissolve Boc-Pro-OH in anhydrous THF and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add ethyl chloroformate dropwise over 15 minutes, maintaining the temperature at 0 °C. A precipitate of triethylammonium hydrochloride may form.
-
After stirring for 30 minutes at 0 °C, add ethylamine to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 16 hours.
-
Dilute the reaction mixture with ethyl acetate and filter to remove any solids.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Specific biological activities and involvement in signaling pathways for this compound are not extensively documented in publicly available literature. However, the broader class of N-acyl proline derivatives has garnered interest in medicinal chemistry.
The introduction of an N-acyl group and the amidation of the C-terminus can significantly impact the biological properties of proline. These modifications can:
-
Increase Lipophilicity: The Boc and ethyl groups increase the lipophilicity of the proline core, which can enhance its ability to cross cell membranes.
-
Modulate Receptor Binding: The specific nature of the N-acyl and C-terminal amide groups can influence the binding affinity and selectivity for various biological targets.
-
Enhance Metabolic Stability: The amide bond is generally more resistant to enzymatic cleavage by proteases compared to an ester or a free carboxylic acid, potentially increasing the in vivo half-life of the molecule.
N-acyl amino acids, as a class, are recognized as endogenous signaling molecules involved in various physiological processes.[3][4] While the direct biological role of this compound is yet to be fully elucidated, its structural motifs suggest potential applications as a tool compound in chemical biology or as a scaffold for the development of novel therapeutic agents. Further research is required to determine its specific biological targets and signaling pathways.
Conceptual Signaling Pathway Involvement
Given that proline-rich sequences are crucial for many protein-protein interactions, and that modified prolines can act as mimetics of these interactions, a hypothetical involvement of this compound could be in the modulation of signaling pathways that rely on such interactions. For instance, it could potentially interfere with SH3 domain-mediated signaling, which is critical in various cellular processes including cell proliferation and differentiation. This remains a speculative area requiring experimental validation.
Caption: Hypothetical modulation of a signaling pathway by this compound.
Conclusion
This compound is a synthetically accessible and versatile proline derivative. While comprehensive experimental data on its physical properties and biological activity are currently limited, its chemical structure makes it a compound of interest for applications in peptide synthesis and medicinal chemistry. The provided synthetic methodologies, based on well-established chemical transformations, offer a reliable route to its preparation. Future investigations into the biological effects of this compound may reveal novel applications in drug discovery and chemical biology, particularly in the modulation of protein-protein interactions and other cellular signaling events.
References
An In-depth Technical Guide to Boc-Pro-NHEt: A Key Intermediate in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-L-proline-N'-ethylamide, commonly referred to as Boc-Pro-NHEt, is a chemically protected amino acid derivative. While this compound itself does not possess direct biological activity, it serves as a critical building block in the solid-phase synthesis of potent peptide-based therapeutics. Specifically, its deprotected form, prolyl-N-ethylamide (Pro-NHEt), is a key structural component at the C-terminus of several synthetic agonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. These agonists are vital in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and precocious puberty. This technical guide provides a comprehensive overview of the function of this compound as a synthetic intermediate, including relevant synthetic protocols and the biological significance of the final drug products.
Introduction: The Role of this compound in Drug Synthesis
This compound is an L-proline amino acid derivative where the amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is modified to an N-ethylamide. The Boc protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions at the N-terminus while the peptide chain is being elongated. The C-terminal N-ethylamide modification is a crucial feature of several potent GnRH agonists, such as Buserelin and Leuprorelin.[1] This modification enhances the binding affinity and stability of the resulting peptide drug.
Therefore, the primary function of this compound is to serve as a specialized building block for the introduction of the C-terminal Pro-NHEt moiety during the solid-phase peptide synthesis (SPPS) of GnRH agonists.
Chemical Properties and Synthesis
| Property | Value |
| IUPAC Name | tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 131477-15-1 |
Synthesis of this compound:
The synthesis of this compound is typically achieved through the coupling of Boc-L-proline with ethylamine.
Experimental Protocol: Synthesis of this compound
-
Materials: Boc-L-proline, Ethylamine hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Boc-L-proline and HOBt in DCM.
-
Add TEA to the solution to neutralize the ethylamine hydrochloride.
-
Add ethylamine hydrochloride to the reaction mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Workflow for this compound Synthesis:
Caption: Synthetic workflow for this compound.
Role in the Synthesis of GnRH Agonists
This compound is utilized in the final coupling step of the solid-phase synthesis of GnRH agonists like Buserelin. The deprotected form, H-Pro-NHEt·HCl, is the C-terminal residue that replaces the native Pro-Gly amide of GnRH.[1] This modification significantly increases the potency and duration of action of the resulting synthetic peptide.
Experimental Protocol: Incorporation of Pro-NHEt into a Peptide Chain (Example: Final step of Buserelin Synthesis)
-
Materials: Resin-bound peptide, this compound, DCC, HOBt, DCM, Dimethylformamide (DMF), Piperidine in DMF (deprotection solution), Trifluoroacetic acid (TFA) cleavage cocktail.
-
Procedure:
-
The resin-bound peptide with a free N-terminus is swelled in DMF.
-
A solution of this compound, DCC, and HOBt in a mixture of DCM and DMF is prepared.
-
The coupling solution is added to the resin, and the mixture is agitated until the coupling reaction is complete (monitored by a negative Kaiser test).
-
The resin is washed thoroughly with DMF and DCM.
-
The Boc protecting group from the newly added proline residue is removed using a piperidine/DMF solution.
-
The resin is washed again with DMF and DCM.
-
The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a TFA cleavage cocktail.
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
-
Workflow for Peptide Synthesis using this compound:
Caption: SPPS workflow incorporating this compound.
Function of the Resulting GnRH Agonists
GnRH agonists, synthesized using this compound as a key intermediate, function by initially stimulating the GnRH receptors in the pituitary gland. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, the GnRH receptors become desensitized and downregulated. This leads to a profound suppression of LH and FSH secretion, resulting in a state of hypogonadism. This reduction in sex hormone levels (testosterone in men and estrogen in women) is the therapeutic basis for their use in hormone-dependent diseases.
Signaling Pathway of GnRH Agonists:
Caption: GnRH agonist signaling pathway.
Conclusion
This compound is a vital, albeit indirect, contributor to the field of medicinal chemistry and drug development. Its primary function is to serve as a specialized, protected amino acid derivative for the efficient and precise synthesis of potent GnRH agonists. The incorporation of the prolyl-N-ethylamide moiety, facilitated by this compound, is a key determinant of the enhanced biological activity of these important therapeutic peptides. Understanding the role and synthesis of this compound is therefore essential for researchers and professionals involved in the development and manufacturing of this class of drugs.
References
Boc-Pro-NHEt CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of N-tert-Butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt), including its chemical properties and its likely role as an intermediate in chemical synthesis, particularly in the field of peptide chemistry. While detailed experimental protocols and specific biological activity data for this compound are not extensively documented in publicly available literature, this guide offers a foundational understanding based on the chemistry of its constituent parts.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 131477-15-1 | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |
| IUPAC Name | tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate | [1] |
Synthetic Context and Potential Applications
This compound is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen and an ethylamide group at the C-terminus suggests its primary application as a building block in peptide synthesis. The Boc group is a widely used protecting group in solid-phase and solution-phase peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.
The deprotected form of this compound, H-Pro-NHEt, is noted as the C-terminal residue of potent Gonadotropin-Releasing Hormone (GnRH) agonists like buserelin and leuprorelin. This indicates that this compound is a likely precursor in the synthesis of these and other peptide-based therapeutics.
General Experimental Protocol: Synthesis of a Boc-Protected Amino Acid Amide
Materials:
-
Boc-L-proline
-
Ethylamine
-
A suitable coupling agent (e.g., DCC/DMAP, HBTU, HATU)
-
An organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
Methodology:
-
Dissolution: Dissolve Boc-L-proline in an appropriate anhydrous organic solvent.
-
Activation: Add the coupling agent to the solution to activate the carboxylic acid group of Boc-L-proline.
-
Amine Addition: Introduce ethylamine and a non-nucleophilic base to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography.
Logical Workflow for Application in Peptide Synthesis
The diagram below illustrates the logical progression of how this compound would be utilized as a building block in a typical peptide synthesis workflow.
Caption: Logical workflow for the synthesis and application of this compound.
Signaling Pathways
There is no publicly available information to suggest that this compound itself is directly involved in any biological signaling pathways. Its role appears to be that of a synthetic intermediate for creating biologically active peptides. The final peptide products synthesized using this building block, such as GnRH agonists, would then be the active molecules that interact with specific cellular signaling pathways (e.g., the GnRH receptor signaling pathway).
References
A Technical Guide to the Solubility of Boc-Pro-NHEt in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt) is a protected amino acid derivative with significant applications in peptide synthesis and drug discovery. Its solubility in various organic solvents is a critical parameter for its effective use in these fields, influencing reaction kinetics, purification efficiency, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative assessment of its expected solubility in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination.
Introduction
This compound is a derivative of the amino acid proline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is converted to an ethylamide. This modification renders the molecule more lipophilic compared to its parent amino acid, L-proline. The Boc protecting group is widely utilized in solid-phase and solution-phase peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide chain elongation. The ethylamide at the C-terminus can mimic a peptide bond or be a feature of a final drug candidate.
Understanding the solubility of this compound is paramount for its practical application. In synthesis, the choice of solvent directly impacts the concentration of reactants and, consequently, the reaction rate and yield. For purification by crystallization or chromatography, solubility in different solvent systems is a key factor. In the context of drug development, the solubility of a compound influences its formulation, bioavailability, and pharmacokinetic profile.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem |
| Molecular Weight | 242.32 g/mol | PubChem |
| Appearance | White to off-white solid | General knowledge |
| XLogP3 | 1.1 | PubChem |
XLogP3 is a computed measure of lipophilicity. A positive value indicates a preference for a non-polar environment.
Qualitative Solubility Profile
The this compound molecule possesses both polar and non-polar characteristics. The proline ring and the ethylamide group introduce some polarity and the capacity for hydrogen bonding. However, the bulky tert-butyl group of the Boc protecting group and the ethyl group of the amide contribute significantly to its non-polar character.
Based on this structure, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity that can engage in hydrogen bonding.
-
High Expected Solubility:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules, including peptides and their derivatives.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent commonly used in peptide synthesis, known for its good solvating properties for protected amino acids.
-
Alcohols (Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors, and are generally good solvents for protected amino acids.
-
-
Moderate to Good Expected Solubility:
-
Acetonitrile (ACN): A polar aprotic solvent that is a weaker solvent than DMSO and DMF but should still be effective.
-
Dichloromethane (DCM): A non-polar aprotic solvent, which may be a suitable solvent due to the non-polar character of the Boc and ethyl groups.
-
-
Lower Expected Solubility:
-
Non-polar solvents (e.g., Hexane, Toluene): The overall polarity of this compound is likely too high for significant solubility in these solvents.
-
Experimental Protocol for Determining the Solubility of this compound
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the equilibrium solubility of a compound in various solvents.
Materials
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher): Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM), and others as required.
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a magnetic stirrer or in a shaker incubator at a constant, controlled temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully centrifuge the vials at a specific speed and temperature to ensure complete separation of the solid and liquid phases.
-
Withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| DMF | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Solubility Influencing Factors
This diagram illustrates the relationship between the molecular features of this compound and its expected solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure suggests good solubility in polar aprotic and protic organic solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for determining precise solubility values, which are crucial for optimizing synthetic procedures, purification strategies, and formulation development. The generation of such empirical data will be invaluable for the scientific community and will facilitate the broader application of this important proline derivative.
physical and chemical properties of Boc-Pro-NHEt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt), a proline derivative commonly utilized in peptide synthesis. This document details its chemical structure, physical properties, a probable synthesis protocol, and its role in synthetic organic chemistry.
Chemical Identity and Properties
This compound is a synthetic amino acid derivative where the N-terminus of L-proline is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is an ethylamide. This modification makes it a valuable building block in the synthesis of peptides and peptidomimetics.
Chemical Structure
-
IUPAC Name: tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate[1]
-
Molecular Formula: C₁₂H₂₂N₂O₃[1]
-
Canonical SMILES: CCNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
-
InChI Key: BWAFUAXKCRSDHQ-VIFPVBQESA-N[1]
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and its Precursor
| Property | This compound (tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate) | Boc-Pro-OH (N-(tert-Butoxycarbonyl)-L-proline) |
| Molecular Weight | 242.31 g/mol [1] | 215.25 g/mol [2] |
| Appearance | Likely a white to off-white solid | White crystalline powder[3] |
| Melting Point | Not experimentally determined. Likely a solid at room temperature. | 133-135 °C[2] |
| Boiling Point | Not determined | Not available |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, dimethylformamide, and alcohols. | Soluble in acetic acid[4] |
| Computed XLogP3 | 0.6[1] | - |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be reliably achieved through standard peptide coupling procedures. The most common and expected method is the coupling of Boc-L-proline (Boc-Pro-OH) with ethylamine.
Proposed Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the synthesis of this compound from Boc-Pro-OH and ethylamine using a carbodiimide coupling agent.
Materials:
-
Boc-L-proline (Boc-Pro-OH)
-
Ethylamine (or ethylamine hydrochloride with a base)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, to suppress racemization)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with ethylamine hydrochloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Boc-Pro-OH (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at 0 °C for 30 minutes.
-
Coupling: To the activated Boc-Pro-OH solution, add ethylamine (1.2 equivalents). If using ethylamine hydrochloride, add a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Role in Peptide Synthesis
This compound serves as a protected amino acid derivative for the introduction of a C-terminal ethylamide proline residue in a peptide sequence. The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent peptide bond formation.
Biological Activity
There is no significant information available in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role is as a synthetic intermediate in the preparation of more complex peptides which may have biological functions.
Safety and Handling
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.
-
Storage: Keep in a cool, dry place in a tightly sealed container. For long-term storage, refrigeration is recommended.
-
Incompatible Materials: Strong acids and strong oxidizing agents.
Conclusion
This compound is a valuable proline derivative for peptide synthesis, particularly for the introduction of a C-terminal ethylamide. While detailed experimental data on its physical properties are limited, its synthesis and reactivity are well-understood within the context of standard peptide chemistry. Researchers and drug development professionals can confidently utilize this compound as a building block in the creation of novel peptide-based therapeutics and research tools.
References
A Technical Guide to the Conformational Analysis of Boc-Proline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the conformational properties of N-tert-butoxycarbonyl (Boc) protected proline derivatives. Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making its analysis crucial for the rational design of peptides, peptidomimetics, and other pharmaceuticals. The Boc protecting group is a cornerstone of peptide synthesis, and understanding its influence on proline's conformation is essential for controlling the three-dimensional structure of synthetic molecules.
Core Conformational Equilibria in Boc-Proline
The conformational landscape of a Boc-proline residue is primarily defined by two key equilibria: the cis-trans isomerization of the tertiary amide (urethane) bond and the puckering of the five-membered pyrrolidine ring.
-
Tertiary Amide Bond Isomerization (cis/trans) : Unlike other amino acids, the energy barrier for rotation around the Xaa-Pro peptide bond is relatively low, leading to a significant population of both trans (ω ≈ 180°) and cis (ω ≈ 0°) isomers in solution.[1] The cis/trans isomerization is a slow process on the NMR timescale, meaning distinct sets of signals for each conformer can often be observed.[2][3] The ratio of these isomers is influenced by steric and electronic factors, including the nature of substituents on the proline ring and the polarity of the solvent.[2][4]
-
Pyrrolidine Ring Pucker (endo/exo) : The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two primary puckering states are described by the phase angle of pseudorotation, with the Cγ atom being displaced either on the same side as the carbonyl group (Cγ-endo, "UP" pucker) or on the opposite side (Cγ-exo, "DOWN" pucker).[4][5] These puckering states are correlated with the backbone dihedral angles (φ, ψ) and the cis/trans state of the amide bond. Generally, an endo ring pucker is associated with the cis amide conformation and more extended peptide structures, while an exo pucker favors more compact, helical conformations.[5][6]
The interplay between these two equilibria is a central feature of proline stereochemistry. Substituents on the ring, particularly at the 4-position, can be used to bias one equilibrium, which in turn influences the other, allowing for precise control over the local peptide backbone structure.[4][5][6]
Analytical Methodologies
A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is typically required for a thorough conformational analysis.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying the solution-state conformation of Boc-proline derivatives. The slow cis/trans interconversion allows for the direct observation and quantification of both isomers.[2][7]
-
Key Experiments :
-
1D ¹H and ¹³C NMR : Provide initial assessment of sample purity and the presence of multiple conformers. The chemical shift difference between Cβ and Cγ in the ¹³C spectrum is a reliable indicator of the amide bond isomerism; a larger difference (Δδ ≈ 7-9 ppm) is characteristic of the cis isomer, while a smaller difference (Δδ ≈ 3-6 ppm) indicates the trans isomer.[8]
-
2D COSY (Correlation Spectroscopy) : Establishes proton-proton coupling networks within each isomer, aiding in the assignment of signals for the pyrrolidine ring system.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) : Provides information about through-space proton proximities. For the trans isomer, a strong NOE is observed between the proline Hα and the Hδ protons. For the cis isomer, a characteristic NOE is seen between the proline Hα and the α-protons of the preceding residue (or the t-butyl protons of the Boc group).
-
¹⁹F NMR : For fluorine-substituted proline derivatives, ¹⁹F NMR offers a highly sensitive probe with a wide chemical shift dispersion, useful for monitoring conformational changes.[4][9][10]
-
2.2 X-ray Crystallography This technique provides an unambiguous, high-resolution snapshot of the conformation in the solid state.[6] While it doesn't capture the dynamic equilibria present in solution, it offers precise bond lengths, bond angles, and torsional angles that are invaluable for validating computational models and understanding inherent conformational preferences.
2.3 Computational Chemistry In silico methods are used to predict the relative energies of different conformers and the energy barriers for their interconversion.
-
Methods : Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are commonly used to calculate the energies of various conformers.[6][11]
-
Applications : Computational studies can map the Ramachandran plot for a specific derivative, predict the favored ring pucker, and rationalize the effects of different substituents on conformational stability.[6]
Experimental Protocols
3.1 Protocol: NMR Analysis of Boc-Proline Conformer Ratio
-
Sample Preparation : Dissolve 5-10 mg of the purified Boc-proline derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the cis/trans ratio.
-
Data Acquisition :
-
Acquire a standard 1D ¹H spectrum to assess the presence of two conformers and to identify the relevant proton signals. Integrate the well-resolved signals corresponding to the cis and trans isomers (e.g., the Hα protons) to determine their relative populations.
-
Acquire a proton-decoupled 1D ¹³C spectrum. Identify the Cβ and Cγ signals for both isomers.
-
Acquire a 2D ROESY or NOESY spectrum with a mixing time of 200-500 ms to identify key through-space correlations for unambiguous isomer assignment.
-
-
Data Analysis :
-
Ratio Calculation : Calculate the cis/trans ratio from the integration of non-overlapping proton signals in the ¹H spectrum.
-
Isomer Assignment :
-
In the ¹³C spectrum, calculate Δδ(Cβ-Cγ). The isomer with the larger difference is assigned as cis.
-
In the ROESY/NOESY spectrum, look for the Hα(i) ↔ Hδ(i) cross-peak for the trans isomer and the Hα(i) ↔ t-butyl(Boc) cross-peak for the cis isomer.
-
-
Pucker Analysis : Analyze the ³J(Hα-Hβ) coupling constants from the high-resolution ¹H spectrum to infer information about the ring pucker, though this is often more complex and may require computational support.
-
Quantitative Data Summary
The following tables summarize typical data used in the conformational analysis of Boc-proline derivatives. Actual values will vary based on substitution and solvent.
Table 1: Typical ¹³C NMR Chemical Shift Differences for cis and trans Isomers
| Parameter | trans Isomer | cis Isomer | Primary Use |
|---|
| Δδ (Cβ - Cγ) | ~3.0 - 6.5 ppm | ~7.0 - 9.5 ppm | Unambiguous cis/trans assignment[8] |
Table 2: Key NOE/ROE Correlations for Isomer Assignment
| Correlation | Isomer | Intensity | Notes |
|---|---|---|---|
| Hα ↔ Hδ | trans | Strong | Protons on opposite sides of the C-N bond |
| Hα ↔ t-butyl (Boc) | cis | Medium-Strong | Protons on the same side of the C-N bond |
Table 3: Influence of 4-Substituents on Conformation (N-Acetyl Methyl Ester Models)
| 4-Substituent (Stereo.) | Favored Ring Pucker | Typical cis Population | Reference |
|---|---|---|---|
| 4(R)-Fluoro | exo | Low | [10] |
| 4(S)-Fluoro | endo | High | [10] |
| 4(R)-Hydroxy | exo | Low | [4] |
| 4(S)-Hydroxy | endo | High |[4] |
Applications in Drug Development
Controlling the conformation of proline residues is a powerful strategy in medicinal chemistry. By selecting appropriate substitutions on Boc-proline building blocks, developers can pre-organize a peptide or small molecule into a specific three-dimensional shape that mimics a bioactive conformation or enhances binding to a biological target.[5][12][13]
-
Stabilizing β-turns : 4S-substituted prolines that promote an endo ring pucker can stabilize the δ conformation ((φ, ψ) ~ (–80°, 0°)) found at the i+2 position of β-turns.[6]
-
Enhancing Proteolytic Stability : The Boc group itself increases the stability of peptide-based molecules against enzymatic degradation.[14] Constraining the peptide backbone into a defined conformation can further shield susceptible bonds from proteases.
-
Improving Binding Affinity : By locking a molecule in its "active" conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency.
References
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to Boc-Pro-NHEt Analogs and Derivatives as Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt) analogs and derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of this class of compounds, presenting quantitative data, experimental protocols, and key signaling pathways.
Core Concepts and Rationale
This compound and its derivatives are peptidomimetic inhibitors designed to mimic the natural substrates of DPP-IV, which typically contain a proline or alanine residue at the penultimate N-terminal position. The Boc (tert-butoxycarbonyl) group provides lipophilicity and protects the N-terminus, while the prolinamide core interacts with the S1 pocket of the DPP-IV active site. Modifications to the ethylamide (NHEt) moiety and the proline ring allow for the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship of Prolinamide Derivatives
The following table summarizes the in vitro DPP-IV inhibitory activity of a series of prolinamide analogs. The data is compiled from various studies to illustrate the impact of structural modifications on potency.
| Compound ID | R Group (Modification on Amide Nitrogen) | DPP-IV IC50 (µM) | Reference |
| 1 | Ethyl | Not explicitly found in a systematic SAR table | - |
| 2 | 2-Benzylpyrrolidine | 0.3 ± 0.03 | [1] |
| 3 | 4-Benzylpiperidine | 1.6 ± 0.04 | [1] |
| 4 | 4-Amino-1-benzylpiperidine | 4 ± 0.08 | [1] |
| 5 | Phenethylpiperazine | 1.2 ± 0.04 | [1] |
Note: The IC50 values presented are from a study on related complex structures and not direct analogs of this compound by simple substitution on the ethylamide. A comprehensive SAR table for a systematic series of this compound analogs was not available in the searched literature. The provided data illustrates the inhibitory potential of related prolinamide structures.
Experimental Protocols
General Synthesis of N-Boc-L-prolinamide Derivatives
This protocol describes a general method for the synthesis of N-Boc-L-prolinamide analogs, which involves the coupling of N-Boc-L-proline with a primary or secondary amine.
Materials:
-
N-Boc-L-proline
-
Desired amine (e.g., ethylamine, benzylamine)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve N-Boc-L-proline (1 equivalent) in anhydrous DMF or DCM.
-
Add the coupling agent (1.1 equivalents) and HOBt (if using EDC) (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-L-prolinamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a common in vitro assay to determine the inhibitory potency of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of the DPP-IV enzyme in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
In the 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme solution and DMSO (at the same concentration as in the test wells).
-
Test wells: Enzyme solution and the desired concentration of the test compound.
-
Positive control wells: Enzyme solution and the positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed time.
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
DPP-IV and the Incretin Signaling Pathway
DPP-IV is a key negative regulator of the incretin hormones GLP-1 and GIP. Inhibition of DPP-IV leads to increased levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion and suppresses glucagon release.
Caption: DPP-IV inhibition enhances GLP-1 signaling for improved glucose control.
Experimental Workflow for Synthesis and Screening of this compound Analogs
The following diagram illustrates the typical workflow for the development and evaluation of novel this compound analogs as DPP-IV inhibitors.
Caption: Workflow for the development of novel DPP-IV inhibitors.
Conclusion
This compound analogs and their derivatives represent a promising class of dipeptidyl peptidase-IV inhibitors. The structure-activity relationship studies, though not exhaustively compiled for this specific scaffold in the public domain, indicate that modifications to the amide substituent and the proline ring can significantly impact inhibitory potency. The provided experimental protocols for synthesis and in vitro screening offer a foundational framework for researchers in this field. Further investigation into systematic modifications of the this compound core structure is warranted to develop novel and potent DPP-IV inhibitors for the treatment of type 2 diabetes and potentially other related metabolic disorders. The signaling pathways and experimental workflows visualized in this guide provide a clear conceptual framework for understanding the mechanism of action and the drug discovery process for this class of compounds.
References
A Comprehensive Technical Guide to Boc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the Boc solid-phase peptide synthesis (Boc-SPPS) methodology. It covers the core principles, experimental protocols, and critical considerations for the successful synthesis of peptides, tailored for researchers and professionals in drug development and biochemical sciences.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide and protein chemistry.[1] It allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[1]
Two primary strategies dominate the landscape of SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. This guide focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the original and a robust method for peptide synthesis.[2][4]
Core Principles of Boc Solid-Phase Peptide Synthesis
The Boc-SPPS methodology is predicated on a semi-orthogonal protection scheme where the temporary Nα-Boc protecting group is labile to moderate acids, while the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require strong acids for removal.[4] The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
The Solid Support (Resin)
The synthesis begins with the C-terminal amino acid attached to an insoluble polymeric support. Common resins used in Boc-SPPS include:
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. The first amino acid is typically attached via esterification of its cesium salt to prevent racemization.[5]
-
PAM (Phenylacetamidomethyl) Resin: This resin provides a more acid-stable linkage compared to the Merrifield resin, minimizing peptide chain loss during the repeated TFA deprotection steps.[5]
-
MBHA (4-Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: These resins are used for the synthesis of C-terminal peptide amides.[5]
The Synthesis Cycle
The elongation of the peptide chain is achieved through a repeated cycle of three main steps: deprotection, neutralization, and coupling.
dot
References
Methodological & Application
Application Notes and Protocols: Boc-Pro-NHEt in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pro-NHEt, or N-tert-butoxycarbonyl-L-proline N'-ethylamide, is a proline derivative frequently utilized in peptidomimetic studies and as a building block in the synthesis of more complex peptide structures. The incorporation of a C-terminal N-ethylamide can enhance the metabolic stability of peptides by rendering them resistant to carboxypeptidases, and can also influence their conformational properties and receptor binding affinity. This document provides a detailed protocol for the solid-phase synthesis of this compound using a Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.
The synthesis involves the preparation of a custom N-ethylaminomethyl (NEAM) resin, followed by the coupling of Boc-L-proline, and subsequent cleavage from the solid support. This method offers a reliable route to obtain C-terminally N-alkylated peptides.
Materials and Reagents
| Reagent | Supplier | Grade |
| Boc-L-Proline | Major Supplier | Synthesis Grade |
| Chloromethylated Polystyrene Resin (Merrifield Resin) | Major Supplier | 1% DVB, 1.0-1.4 mmol/g |
| Ethylamine | Major Supplier | ≥99% |
| Diisopropylethylamine (DIEA) | Major Supplier | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent Grade |
| Dicyclohexylcarbodiimide (DCC) | Major Supplier | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | Anhydrous |
| Anhydrous Hydrogen Fluoride (HF) | Specialized Supplier | High Purity |
| Anisole | Major Supplier | Reagent Grade |
| Diethyl Ether | Major Supplier | Anhydrous |
Experimental Protocols
Preparation of N-Ethylaminomethyl (NEAM) Resin
This protocol describes the functionalization of chloromethylated polystyrene resin with ethylamine to generate the solid support for the synthesis of the C-terminal N-ethylamide.
Protocol:
-
Swell 10 g of chloromethylated polystyrene resin (1.0 mmol/g substitution) in 100 mL of DMF for 1 hour in a sealed reaction vessel.
-
Add a solution of 50 mL of ethylamine in 50 mL of DMF to the swollen resin.
-
Seal the vessel and shake the mixture at room temperature for 48 hours.
-
Filter the resin and wash it sequentially with DMF (3 x 100 mL), DCM (3 x 100 mL), and Methanol (3 x 100 mL).
-
Dry the resin under high vacuum to a constant weight.
-
Determine the substitution level of the resulting NEAM resin using a quantitative ninhydrin test (Kaiser test). A typical substitution level is in the range of 0.8-1.0 mmol/g.
Coupling of Boc-L-Proline to NEAM Resin
This section details the coupling of the first amino acid, Boc-L-Proline, to the prepared N-ethylaminomethyl resin.
Protocol:
-
Swell 5 g of the dried NEAM resin (assuming 0.9 mmol/g substitution) in 50 mL of DCM for 1 hour in a peptide synthesis vessel.
-
In a separate flask, dissolve Boc-L-Proline (3 equivalents, 13.5 mmol, 2.91 g) and HOBt (3 equivalents, 13.5 mmol, 2.07 g) in 40 mL of DMF.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Add DCC (3 equivalents, 13.5 mmol, 2.79 g) to the cooled amino acid solution and stir for 30 minutes at 0°C.
-
Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate.
-
Drain the DCM from the swollen resin and add the filtered, pre-activated Boc-L-Proline solution.
-
Add DIEA (1 equivalent, 4.5 mmol, 0.78 mL) to the resin slurry.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 50 mL), DCM (3 x 50 mL), and Methanol (3 x 50 mL).
-
Dry the Boc-Pro-NEAM resin under vacuum.
Cleavage of this compound from the Resin
This protocol describes the cleavage of the synthesized this compound from the solid support using anhydrous hydrogen fluoride (HF). Extreme caution must be exercised when handling HF. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Protocol:
-
Place 1-2 g of the dried Boc-Pro-NEAM resin in a Kel-F reaction vessel equipped with a Teflon-coated stir bar.
-
Add anisole (1 mL per gram of resin) as a scavenger.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Carefully condense approximately 10 mL of anhydrous HF into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1 hour.
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
The crude product will remain in the reaction vessel as an oil or solid.
-
Triturate the crude product with cold diethyl ether to precipitate the this compound.
-
Filter the precipitate and wash with cold diethyl ether (3 x 20 mL).
-
Dry the final product under vacuum.
Data Presentation
Table 1: Summary of Resin Functionalization and Loading
| Parameter | Value |
| Starting Resin | Chloromethylated Polystyrene |
| Initial Substitution | 1.0 mmol/g |
| Reagent for Functionalization | Ethylamine |
| Final Resin | N-Ethylaminomethyl (NEAM) Resin |
| Final Substitution | 0.9 mmol/g |
| Amino Acid Coupled | Boc-L-Proline |
| Coupling Efficiency | >99% (by Kaiser Test) |
Table 2: Cleavage Conditions and Yield
| Parameter | Condition |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole |
| Reaction Temperature | 0°C |
| Reaction Time | 1 hour |
| Crude Yield | ~85-95% |
| Purity (by HPLC) | >90% |
Experimental Workflows and Diagrams
Caption: Workflow for the solid-phase synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low substitution on NEAM resin | Incomplete reaction of ethylamine with chloromethyl groups. | Increase reaction time or temperature (e.g., to 40°C). Ensure anhydrous conditions. |
| Incomplete coupling (positive Kaiser test) | Steric hindrance of proline; inefficient activation. | Extend coupling time. Use a different coupling reagent such as HBTU/HATU. |
| Low cleavage yield | Incomplete cleavage from the resin. | Increase cleavage time to 1.5-2 hours. Ensure fresh, high-purity HF is used. |
| Presence of impurities after cleavage | Side reactions during cleavage. | Ensure an adequate amount of scavenger (anisole) is used. Perform cleavage at 0°C to minimize side reactions. |
Conclusion
The protocol described provides a robust and reproducible method for the solid-phase synthesis of this compound. The key steps involve the preparation of a custom N-ethylaminomethyl resin, efficient coupling of Boc-L-Proline, and a final cleavage step using anhydrous HF. This methodology can be adapted for the synthesis of other C-terminal N-alkylated peptides, which are valuable tools in medicinal chemistry and drug discovery. Careful execution of each step, particularly the handling of hazardous reagents like HF, is crucial for obtaining a high yield and purity of the final product.
Application Notes and Protocols: Utilizing Boc-Pro-NHEt in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase-4 (DPP-4), a serine exopeptidase, plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a key therapeutic target for the management of type 2 diabetes mellitus. Proline-containing peptides and their mimetics are of significant interest in the development of DPP-4 inhibitors due to the enzyme's substrate specificity for cleaving peptides with a proline or alanine residue at the penultimate N-terminal position.[1][3][4]
This document provides detailed application notes and experimental protocols for the use of Boc-Pro-NHEt (N-tert-butoxycarbonyl-L-proline ethylamide) as a key building block in the synthesis of potent and selective DPP-4 inhibitors.
This compound: A Versatile Starting Material
This compound is a readily available, N-terminally protected proline derivative. The Boc (tert-butoxycarbonyl) protecting group offers stability under various reaction conditions and can be efficiently removed under acidic conditions. The ethylamide at the C-terminus provides a stable anchor for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the design of novel DPP-4 inhibitors.
Chemical Structure of this compound:
-
IUPAC Name: tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
-
Molecular Formula: C₁₂H₂₂N₂O₃
-
Molecular Weight: 242.31 g/mol
-
CAS Number: 131477-15-1
Mechanism of DPP-4 Inhibition
DPP-4 inhibitors function by competitively binding to the active site of the enzyme, preventing the hydrolysis of its natural substrates. The active site of DPP-4 contains a catalytic triad (Ser630, Asp708, and His740) and distinct subpockets (S1, S2, etc.) that accommodate the side chains of the peptide substrates. Proline and its analogs are recognized by the S1 subpocket. By designing molecules that effectively interact with these key residues and subpockets, highly potent and selective inhibitors can be developed.
Signaling Pathway of DPP-4 in Glucose Homeostasis
The inhibition of DPP-4 has a downstream effect on the incretin signaling pathway, ultimately leading to improved glycemic control. The following diagram illustrates the key steps in this pathway.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a DPP-4 inhibitor starting from this compound. This involves a deprotection step followed by a coupling reaction.
Experimental Workflow
Caption: General workflow for inhibitor synthesis.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then used in the subsequent coupling step.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude proline ethylamide.
-
The crude product is often used directly in the next step without further purification.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes the coupling of the deprotected proline ethylamide with a carboxylic acid to form the final inhibitor.
Materials:
-
Crude proline ethylamide from Protocol 1
-
Carboxylic acid of interest (R-COOH, 1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (R-COOH) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (e.g., HATU) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the crude proline ethylamide in anhydrous DMF or DCM and add DIPEA or TEA.
-
Add the proline ethylamide solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final inhibitor.
Protocol 3: In Vitro DPP-4 Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of the synthesized compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorescent substrate)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor mixture at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Monitor the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation
The following table summarizes the inhibitory activities (IC₅₀ values) of various proline-derived DPP-4 inhibitors reported in the literature. This data can be used as a reference for evaluating newly synthesized compounds.
| Compound Class | R-Group Modification | DPP-4 IC₅₀ (nM) | Reference |
| β-amino pyrrole-2-carbonitrile analogs | Varies | 10 | [5] |
| Thiazoloquinazoline derivatives | Varies | 1.12 | [5] |
| Triazole derivatives | Varies | 2 | [5] |
| Aminomethyl-piperidone analogs | Varies | 24 | [5] |
| Prolyl-fluoropyrrolidine derivatives | Aryl-substituted piperazine with acetamide linker | 430 | [6] |
| Casein-derived tetrapeptide | Phe-Leu-Gln-Pro | 65,300 | [7][8][9] |
| Diprotin A (Ile-Pro-Ile) | - | 24,700 | [7] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel DPP-4 inhibitors. The protocols outlined in this document provide a solid foundation for researchers to design and synthesize new chemical entities with potential therapeutic applications in type 2 diabetes and other related metabolic disorders. Careful consideration of structure-activity relationships, guided by the provided data and inhibitor design principles, will be crucial in the development of next-generation DPP-4 inhibitors.
References
- 1. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [researchrepository.ul.ie]
- 9. pure.ul.ie [pure.ul.ie]
Application Note: Boc Deprotection of Boc-Pro-NHEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[][2] This application note provides detailed protocols and comparative data for the deprotection of N-tert-butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt), a common intermediate in the synthesis of peptidomimetics and other proline-containing molecules. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired product, L-proline ethylamide.
Deprotection Strategies
The removal of the Boc protecting group is typically achieved through acidolysis.[3] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then fragments to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[4][5] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[3][6]
While effective, acidic deprotection can lead to side reactions, such as the alkylation of nucleophilic residues by the liberated tert-butyl cation.[2][7] However, for a simple substrate like this compound, such side reactions are less common.
Comparative Deprotection Conditions
The choice of acid, solvent, reaction temperature, and time can significantly impact the efficiency and cleanliness of the Boc deprotection. Below is a summary of common conditions applicable to this compound.
| Reagent | Solvent | Concentration | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[8][9][10] | 0 to Room Temp | 30 min - 2 h[6][11] | TFA is volatile and corrosive. Work-up involves removal of excess TFA by co-evaporation with a non-polar solvent like toluene.[12] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M[6][13][14] | Room Temp | 30 min - 16 h[13][14] | Commercially available as a solution. The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and stability. |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | ~1.25 M (from AcCl) or saturated | 0 to Room Temp | 1 - 4 h | Can be prepared in situ by the addition of acetyl chloride to methanol. |
| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent (DES) | Choline chloride:pTSA (1:1) | Room Temp | 10 - 30 min[15] | A greener alternative to traditional strong acids.[15] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (4-10 equivalents, typically 25-50% v/v) to the stirred solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and to free base the amine.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Pro-NHEt.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method yields the hydrochloride salt of the product, which is often a crystalline solid and can be easier to handle and purify.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. The product hydrochloride salt may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Pro-NHEt as its hydrochloride salt.
Signaling Pathways & Experimental Workflows
Caption: Experimental workflow for the Boc deprotection of this compound.
Potential Side Reactions and Troubleshooting
While the deprotection of this compound is generally straightforward, potential issues can arise.
-
Incomplete Deprotection: If the reaction does not go to completion, this may be due to insufficient acid or reaction time.[9] The amount of acid and the reaction time can be increased. In some cases, a stronger acidic condition, such as neat TFA, might be necessary, although this increases the risk of side reactions with more complex substrates.[10]
-
Alkylation: The tert-butyl cation generated during the deprotection can alkylate nucleophilic functional groups.[2][7] While not a major concern for this compound, for substrates containing sensitive residues like tryptophan or methionine, the addition of scavengers such as triethylsilane (TES) or thioanisole is recommended.
-
Formation of N-formyl derivative: In some cases, the use of formic acid for deprotection can lead to the formation of an N-formyl side product.[16]
Conclusion
The Boc deprotection of this compound can be reliably achieved using standard acidic conditions. The choice between TFA and HCl will often depend on the desired final salt form of the product and the compatibility of other functional groups in more complex molecules. The provided protocols offer robust starting points for the efficient synthesis of Pro-NHEt. Researchers should optimize conditions based on their specific experimental setup and analytical monitoring.
References
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application of Boc-Pro-NHEt in Peptidomimetic Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Proline and its derivatives are pivotal in peptidomimetic design due to the unique conformational constraints imposed by the pyrrolidine ring. The incorporation of N-terminally protected proline analogues, such as Boc-Pro-NHEt (tert-butyloxycarbonyl-L-prolyl-N-ethylamide), is a key strategy for inducing specific secondary structures, most notably β-turns. These well-defined turns are often crucial for molecular recognition and interaction with biological targets like receptors and enzymes.
This compound serves as a valuable building block for introducing a conformationally rigid element at the N-terminus of a peptide or peptidomimetic sequence. The Boc protecting group ensures stability during synthesis and can influence the overall lipophilicity and, consequently, the biological activity of the final compound. The C-terminal ethylamide provides a neutral cap, preventing the formation of a negatively charged carboxylate and potentially enhancing membrane permeability. This document provides detailed application notes and protocols for the use of this compound and its conceptual analogues (Boc-Pro) in the design and synthesis of peptidomimetics, with a focus on inducing β-turn conformations for applications such as anticancer agents.
Key Applications of this compound in Peptidomimetic Design
-
Induction of β-turn Conformations: The primary application of Boc-Proline derivatives in peptidomimetic design is to stabilize β-turn structures.[1][2] The proline ring restricts the phi (φ) dihedral angle, predisposing the peptide backbone to fold into a turn. This is critical for mimicking the bioactive conformation of natural peptides.
-
Enhancement of Biological Activity: By enforcing a specific conformation, Boc-Pro moieties can enhance the binding affinity of a peptidomimetic to its target. Studies have shown that Boc-protected peptides can exhibit stronger inhibitory effects compared to their acetylated counterparts, potentially due to increased lipophilicity which can contribute to better cell penetration.[2]
-
Improvement of Metabolic Stability: The constrained nature of peptidomimetics containing proline analogs can render them less susceptible to proteolytic degradation compared to linear peptides.
-
Development of Therapeutic Agents: Peptidomimetics incorporating Boc-Pro have been investigated as potential anticancer agents. Their ability to induce specific secondary structures can be exploited to mimic or disrupt protein-protein interactions involved in cell proliferation and survival.[2]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting peptidomimetics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem |
| Molecular Weight | 242.31 g/mol | PubChem[3] |
| IUPAC Name | tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate | PubChem[3] |
| XLogP3 | 0.6 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and evaluation of peptidomimetics containing Boc-proline derivatives.[2] These can be applied to projects incorporating this compound.
Protocol 1: Synthesis of a Boc-Pro-Containing Peptidomimetic
This protocol describes the solution-phase synthesis of a dipeptide, which can be adapted for the synthesis of larger peptidomimetics.
Materials:
-
Boc-L-Pro-OH or Boc-D-Pro-OH
-
Amino acid or peptide fragment with a free amino group (e.g., H-Ala-NH-Fn-COOMe, where Fn is a ferrocene scaffold)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (NEt₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Gaseous HCl
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
Deprotection of the Amino Component: If the starting amino component is Boc-protected (e.g., Boc-L-Ala-NH-Fn-COOMe), deprotect the N-terminus by purging gaseous HCl through a suspension of the compound in dry CH₂Cl₂ at 0 °C. Monitor the reaction by TLC until completion. Evaporate the solvent to obtain the hydrochloride salt.
-
Neutralization: Dissolve the hydrochloride salt in CH₂Cl₂ and add an excess of NEt₃ to neutralize the salt and obtain the free amine.
-
Coupling Reaction: a. In a separate flask, dissolve Boc-L-Pro-OH (or Boc-D-Pro-OH), EDC, and HOBt in dry CH₂Cl₂. b. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid. c. Add the solution of the free amine (from step 2) to the activated Boc-Pro-OH solution. d. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: a. Wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure Boc-Pro-containing peptidomimetic.
Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized peptidomimetics on cancer cell lines.
Materials:
-
HeLa (cervical cancer) or MCF-7 (breast cancer) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Synthesized peptidomimetic dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in the incubator.
-
Compound Treatment: a. Prepare serial dilutions of the peptidomimetic in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. c. Incubate the plate for 72 hours at 37 °C and 5% CO₂.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data
The following table summarizes representative data from studies on peptidomimetics containing Boc-proline derivatives, demonstrating their biological activity and conformational properties.
| Compound | Cell Line | IC₅₀ (µM) at 72h | Conformation Induced | Reference |
| Boc-d-Pro-l-Ala-NH-Fn-COOMe | HeLa | 150 ± 12 | β-turn | [2] |
| Boc-d-Pro-l-Ala-NH-Fn-COOMe | MCF-7 | 190 ± 15 | β-turn | [2] |
| Boc-l-Pro-l-Ala-NH-Fn-COOMe | HeLa | 210 ± 18 | β-turn | [2] |
| Boc-l-Pro-l-Ala-NH-Fn-COOMe | MCF-7 | 250 ± 20 | β-turn | [2] |
| N-Boc-L-Pro-dehydro-Phe-L-Gly-OH | - | Not Applicable | β-turn II | [1] |
Visualizations
Logical Workflow for Peptidomimetic Design and Evaluation
The following diagram illustrates the general workflow for the design, synthesis, and biological evaluation of peptidomimetics incorporating this compound.
Signaling Pathway Disruption by a Hypothetical Peptidomimetic
This diagram illustrates a hypothetical mechanism where a this compound-containing peptidomimetic disrupts a pro-survival signaling pathway by inhibiting a key protein-protein interaction (PPI).
References
Application Notes and Protocols for Boc-Pro-NHEt in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-prolyl-N-ethylamide (Boc-Pro-NHEt) is a crucial building block in the synthesis of potent and therapeutically relevant bioactive peptides. Its incorporation, particularly at the C-terminus of peptide sequences, has been instrumental in the development of gonadotropin-releasing hormone (GnRH) agonists, such as Buserelin and Leuprolide.[1][2] The N-ethylamide modification confers enhanced resistance to enzymatic degradation and improves receptor binding affinity, leading to compounds with significantly increased potency and duration of action compared to their native counterparts.[2][3]
These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of GnRH analogs, detailing experimental protocols, summarizing key bioactivity data, and illustrating the relevant biological pathways and experimental workflows.
Quantitative Bioactivity Data
The incorporation of the N-ethylprolinamide moiety, derived from this compound, at the C-terminus of GnRH analogs, in combination with modifications at other positions, leads to a significant enhancement of their biological activity. The following table summarizes the reported bioactivity of Buserelin and Leuprolide, two prominent examples of such modified peptides.
| Compound | Target Receptor | Bioactivity Parameter | Value | Reference |
| GnRH (native) | GnRH Receptor | Dissociation Constant (Kd) | 9.7 nM | [4] |
| Buserelin | GnRH Receptor | Potency vs. GnRH | 20-170 times greater | [2] |
| Receptor Binding Affinity vs. GnRH | 20-30 times greater | [3] | ||
| Leuprolide | GnRH Receptor | Half-life | ~3 hours | [2] |
| GnRH Analogs (general) | GnRH Receptor | Receptor Binding Affinity Increase | 20-60 fold | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a GnRH Analog (e.g., Buserelin)
This protocol outlines the general steps for the manual solid-phase peptide synthesis (SPPS) of a GnRH analog like Buserelin using Boc-chemistry. The sequence of Buserelin is pGlu-His-Trp-Ser(tBu)-Tyr(tBu)-D-Ser(tBu)-Leu-Arg(Pbf)-Pro-NHEt.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin[5]
-
Boc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt[6]
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA)[6]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS)
-
Dipeptide pGlu-His-OH
-
Purification system: Preparative HPLC
Procedure:
-
Resin Preparation: Swell the 2-CTC resin in DCM.
-
Attachment of the First Amino Acid (Pro-NHEt):
-
Dissolve this compound and DIPEA in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7] Wash with DCM and DMF.
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DMF. Wash with DMF.
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[8]
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence. For the final coupling step, use the dipeptide pGlu-His-OH.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: GnRH Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a synthesized GnRH analog for the GnRH receptor.
Materials:
-
Cell line expressing the GnRH receptor (e.g., HEK293 cells transfected with the human GnRH receptor)[9]
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)[10]
-
Synthesized unlabeled GnRH analog (competitor)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Cell harvesting equipment (cell scrapers, centrifuge)
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the GnRH receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant amount of the cell membrane preparation.
-
Add a constant concentration of the radiolabeled GnRH analog to each tube.
-
Add increasing concentrations of the unlabeled synthesized GnRH analog (or a standard) to the tubes.
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a large excess of unlabeled GnRH.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled analog by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled analog concentration.
-
Determine the IC50 value (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the equilibrium dissociation constant (Ki) for the synthesized analog using the Cheng-Prusoff equation.
-
Visualizations
Caption: GnRH Signaling Pathway.
Caption: Solid-Phase Peptide Synthesis Workflow.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Detailed Protocol for the Synthesis of Boc-Pro-NHEt
Abstract
This document provides a comprehensive experimental procedure for the synthesis of N-tert-butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt) via the coupling of N-tert-butoxycarbonyl-L-proline (Boc-Pro-OH) and ethylamine hydrochloride. The protocol utilizes a common and efficient peptide coupling method involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency. This application note is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing a detailed methodology, a summary of reagents, and a visual representation of the experimental workflow.
Introduction
Amide bond formation is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of peptides and a wide array of pharmaceutical compounds. The coupling of a protected amino acid, such as Boc-Pro-OH, with an amine is a common strategy to build more complex molecular architectures. This compound serves as a valuable building block in the synthesis of various biologically active molecules. This protocol outlines a reliable and scalable procedure for its preparation using the widely adopted EDC/HOBt coupling methodology.
Materials and Reagents
The following table summarizes the physical and chemical properties of the key reagents required for the synthesis of this compound.
| Reagent Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| N-tert-Butoxycarbonyl-L-proline | Boc-Pro-OH | 15761-39-4 | C₁₀H₁₇NO₄ | 215.25 | White solid | 133-135[1] |
| Ethylamine hydrochloride | EtNH₂·HCl | 557-66-4 | C₂H₈ClN | 81.54 | White solid | 107-108[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC-HCl | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 | White solid | 110-115[3] |
| 1-Hydroxybenzotriazole hydrate | HOBt | 123333-53-9 | C₆H₅N₃O·xH₂O | 135.12 (anhydrous) | White to off-white powder | 155-158 |
| N,N-Diisopropylethylamine | DIPEA | 7087-68-5 | C₈H₁₉N | 129.24 | Colorless liquid | < -50[4] |
| Dichloromethane | DCM | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless liquid | -96.7 |
| Ethyl acetate | EtOAc | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid | -83.6 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | Colorless solution | N/A |
| 1M Hydrochloric Acid | HCl (aq) | 7647-01-0 | HCl | 36.46 | Colorless solution | N/A |
| Brine (Saturated Sodium Chloride Solution) | NaCl (aq) | 7647-14-5 | NaCl | 58.44 | Colorless solution | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | White solid | N/A |
Experimental Protocol
This protocol describes the coupling of Boc-Pro-OH with ethylamine hydrochloride using EDC and HOBt in dichloromethane (DCM).
3.1. Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-Pro-OH (1.0 eq), ethylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids. A typical concentration is 0.1-0.5 M with respect to Boc-Pro-OH.
-
Cool the resulting solution to 0 °C using an ice-water bath.
3.2. Coupling Reaction
-
While stirring at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture. The DIPEA serves to neutralize the ethylamine hydrochloride and the HCl generated during the reaction.
-
In a separate container, dissolve EDC-HCl (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the EDC-HCl solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Boc-Pro-OH) is consumed.
3.3. Work-up Procedure
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (aq) (2 x volume of organic layer) to remove unreacted amine and DIPEA.
-
Saturated NaHCO₃ (aq) (2 x volume of organic layer) to remove unreacted Boc-Pro-OH and HOBt.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
The expected yield is typically in the range of 75-90%.[5]
3.5. Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Calculated for C₁₂H₂₂N₂O₃: 242.31 g/mol [6]).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
EDC-HCl and HOBt are potential sensitizers and irritants. Handle with care.
-
DIPEA is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate.
-
Check the quality of the EDC-HCl, as it can degrade over time.
-
Ensure sufficient DIPEA is used to neutralize all acidic species.
-
-
Incomplete Reaction:
-
Allow the reaction to stir for a longer period.
-
Consider a slight excess of the amine and coupling reagents.
-
-
Difficult Purification:
-
A thorough aqueous work-up is crucial to remove the bulk of the water-soluble byproducts (urea from EDC and unreacted HOBt).
-
If the product is difficult to separate from byproducts, consider alternative chromatography conditions or recrystallization.
-
Conclusion
The protocol described herein provides a robust and reproducible method for the synthesis of this compound. The use of EDC and HOBt as coupling agents offers a mild and efficient route to this valuable amide building block. By following the detailed steps and safety precautions, researchers can reliably prepare this compound in good yield and high purity.
References
- 1. Boc-Pro-OH = 99.0 T 15761-39-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 4. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H22N2O3 | CID 59859913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Boc-Pro-NHEt into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of N-tert-butyloxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt) into a peptide sequence using solid-phase peptide synthesis (SPPS). This document outlines the chemical properties of this compound, detailed experimental protocols for its use in peptide synthesis, and methods for the purification and characterization of the resulting peptide.
Introduction to this compound in Peptide Synthesis
This compound is a proline derivative with a tert-butyloxycarbonyl (Boc) protecting group on the amine and an ethylamide group at the C-terminus. The ethylamide modification at the C-terminus can be crucial for enhancing the biological activity, metabolic stability, and pharmacokinetic properties of peptides. This modification can also influence the peptide's conformation and its interaction with biological targets. The Boc protecting group is a cornerstone of one of the two most widely used strategies in solid-phase peptide synthesis, valued for its stability under various coupling conditions and its clean removal with mild acid.
The incorporation of this compound is particularly relevant in the synthesis of peptide analogues for structure-activity relationship (SAR) studies, where the C-terminal modification can be systematically varied to probe its effect on biological function. Proline-rich sequences are known to be critical for mediating protein-protein interactions, particularly through binding to SH3 domains, which are involved in numerous signal transduction pathways regulating cell growth, differentiation, and apoptosis.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 131477-15-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) |
Experimental Protocols
The following protocols detail the step-by-step procedure for incorporating this compound as the C-terminal residue of a peptide sequence using manual Boc-SPPS.
General Workflow for Peptide Synthesis
The overall workflow for the synthesis, purification, and characterization of a peptide containing a C-terminal this compound is depicted in the following diagram.
Caption: General workflow for solid-phase synthesis of a peptide with a C-terminal ethylamide.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.4-0.8 mmol/g substitution) is recommended for the synthesis of C-terminal peptide amides.
-
Amino Acids: Fmoc-protected amino acids for the peptide sequence and this compound.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent (Fmoc): 20% piperidine in DMF.
-
Deprotection Reagent (Boc) and Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Solvents: DMF (peptide synthesis grade), DCM, Diethyl ether (cold).
Step-by-Step Synthesis Protocol
This protocol assumes the synthesis of a dipeptide with this compound at the C-terminus, coupled to an N-terminal Fmoc-protected amino acid.
Step 1: Resin Preparation
-
Place the Rink Amide MBHA resin (1 equivalent) in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour with gentle agitation.
-
Drain the DMF.
Step 2: Coupling of the First Amino Acid (the amino acid preceding Pro-NHEt)
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), continue the coupling for another 1-2 hours.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Step 3: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Step 4: Coupling of this compound
-
Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated this compound solution to the resin.
-
Add DIEA (6 equivalents).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Step 5: Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.
Step 6: Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by HPLC
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table of Typical HPLC Purification Parameters:
| Parameter | Condition |
| Column | C18 stationary phase, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes |
| Flow Rate | 1-4 mL/min for analytical; scalable for preparative |
| Detection | UV at 220 nm and 280 nm |
Fractions containing the pure peptide are collected, combined, and lyophilized.
Characterization by Mass Spectrometry
The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Table of Expected Mass Spectrometry Results:
| Analysis | Expected Outcome |
| Mass Spectrometry | The observed molecular weight should match the calculated molecular weight of the target peptide. |
| Analytical HPLC | A single major peak indicating a high degree of purity (>95%). |
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the synthesis of a dipeptide incorporating this compound.
| Parameter | Expected Value |
| Coupling Efficiency (per step) | >99% (as determined by Kaiser test) |
| Overall Crude Yield | 70-85% |
| Purity after HPLC | >95% |
Application in Signaling Pathway Research
Peptides containing proline-rich motifs are known to be key players in cellular signaling, often acting as ligands for SH3 domains. The incorporation of a C-terminal ethylamide, as in a peptide synthesized with this compound, can be used to investigate the impact of C-terminal modifications on the binding affinity and specificity to SH3 domains, thereby modulating downstream signaling events.
The following diagram illustrates a simplified signaling pathway involving an SH3 domain-containing protein, where a proline-rich peptide could play a regulatory role.
Caption: A representative SH3 domain-mediated signaling pathway.
By synthesizing variants of the proline-rich peptide with and without the C-terminal ethylamide, researchers can perform binding assays (e.g., pull-down assays, surface plasmon resonance) to quantify the effect of this modification on the interaction with the SH3 domain and subsequent downstream signaling. This information is invaluable for the design of peptide-based therapeutics that can modulate these pathways in disease states.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Difficult Couplings with Proline Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during peptide synthesis involving proline and its derivatives. The unique cyclic structure of proline often leads to specific difficulties in peptide bond formation. This resource offers troubleshooting guides and frequently asked questions to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why are peptide couplings involving proline often slow and inefficient?
Proline's distinctive structure is the primary reason for its challenging role in peptide synthesis. Unlike other proteinogenic amino acids, proline possesses a secondary amine within its pyrrolidine ring. This structural feature leads to two main issues:
-
Steric Hindrance: The cyclic nature of proline creates significant steric bulk around the nitrogen atom, physically impeding the approach of the activated carboxylic acid of the incoming amino acid. This slows down the rate of peptide bond formation.[1][2][3][4]
-
Reduced Nucleophilicity: The secondary amine of proline is less nucleophilic compared to the primary amines of other amino acids. This lower reactivity further contributes to slower and less efficient coupling reactions.[2]
These factors can result in lower yields and incomplete reactions, particularly when coupling an amino acid to the N-terminus of a proline residue.[2]
Q2: What is diketopiperazine formation, and why is it common with proline?
Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[5][6] It is particularly prevalent when proline is the C-terminal residue or the second residue in the sequence.[5][6][7] The reaction involves the intramolecular cyclization of the deprotected N-terminal amino group of the dipeptide, leading to the cleavage of the dipeptide from the resin. This results in a significant loss of the desired peptide.[6]
The propensity for DKP formation in proline-containing peptides is attributed to the high basicity of its secondary amine, which readily acts as a nucleophile to attack the ester linkage to the resin.[7] This side reaction is more pronounced in Fmoc-based synthesis strategies.[5]
Q3: Can proline cause racemization during peptide coupling?
Yes, the presence of proline can increase the risk of racemization, which is the loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. While proline itself is less prone to racemization due to its rigid structure, the preceding amino acid can be susceptible.[8]
One specific instance that has been observed is the extensive racemization of proline or hydroxy-proline phenacyl esters when coupled with Boc-amino acids in the presence of 1-hydroxybenzotriazole (HOBt) and a carbodiimide.[9] In this case, HOBt was found to catalyze the racemization.[9] Therefore, while additives like HOBt are generally used to suppress racemization, their effect can be context-dependent.[5][10]
Q4: How does peptide aggregation relate to proline-containing sequences?
Peptide aggregation is a significant challenge in SPPS, especially with hydrophobic sequences or those prone to forming secondary structures.[11] While proline is often considered a "helix breaker" and can disrupt secondary structures, certain proline-containing sequences can still be prone to aggregation.[5][12] This aggregation can lead to incomplete reactions, lower yields, and difficulties in purification by physically blocking reactive sites on the growing peptide chain.[11]
Troubleshooting Guides
Problem 1: Low Coupling Yield or Incomplete Reaction
Low yields are a frequent issue when coupling amino acids, especially to proline. The following steps can help troubleshoot and improve coupling efficiency.
Caption: Causes and prevention of diketopiperazine formation.
Experimental Protocol: Synthesis on 2-Chlorotrityl Chloride Resin
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution (use approximately 1.5 equivalents relative to the resin loading).
-
Add the amino acid/DIPEA solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (e.g., 80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and then DCM again.
-
Proceed with the standard Fmoc-SPPS cycles. The steric bulk of the 2-chlorotrityl linker significantly suppresses the intramolecular cyclization that leads to DKP formation. [5][6]
Problem 3: Peptide Aggregation
Aggregation can be sequence-dependent and is often exacerbated by hydrophobic residues.
Experimental Workflow: Managing Peptide Aggregation
Caption: Strategies for managing peptide aggregation during SPPS.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
Pseudoproline dipeptides are powerful tools for disrupting aggregation. [5][13]They are incorporated as a dipeptide unit, replacing the corresponding two amino acids in the native sequence.
-
Identify a suitable position in your peptide sequence for a pseudoproline dipeptide (typically at a Ser, Thr, or Cys residue).
-
In the synthesis cycle where the first amino acid of the dipeptide would be coupled, use the corresponding Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).
-
Dissolve the pseudoproline dipeptide (e.g., 2-5 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF or NMP.
-
Add DIPEA (2 equivalents relative to the coupling reagent) and immediately add the solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 1-2 hours.
-
Wash the resin and proceed with the next deprotection and coupling cycle. The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage and deprotection step.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. pnas.org [pnas.org]
- 4. [PDF] Slow peptide bond formation by proline and other N-alkylamino acids in translation | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 7. Bot Detection [iris-biotech.de]
- 8. bachem.com [bachem.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. quora.com [quora.com]
- 13. chempep.com [chempep.com]
Technical Support Center: Optimizing Boc-Pro-NHEt Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction between Boc-L-proline and ethylamine (NHEt).
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc-Pro-NHEt coupling reaction.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| BP-01 | Low or No Product Yield | • Inefficient activation of Boc-Pro-OH: The carboxylic acid is not being properly activated for nucleophilic attack. • Poor quality of reagents: Degradation of coupling agents, solvents, or bases. • Suboptimal reaction temperature: Temperature may be too low for the chosen reagents. • Incorrect stoichiometry: Molar ratios of reactants and reagents are not optimal. | • Choice of Coupling Reagent: Switch to a more powerful coupling reagent. For instance, if using a carbodiimide like EDC, consider a uronium salt such as HBTU or HATU, which are known for their high efficiency.[1][2] • Use of Additives: Ensure the presence of an additive like HOBt or OxymaPure when using carbodiimides to improve efficiency and suppress side reactions.[3] • Reagent Quality Check: Use fresh, high-purity, and anhydrous solvents and reagents. • Temperature Adjustment: While many couplings are performed at 0°C to room temperature, some sterically hindered couplings may benefit from a moderate increase in temperature.[4] However, be cautious as higher temperatures can also increase the risk of side reactions. • Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine are used relative to the carboxylic acid. |
| BP-02 | Presence of Unreacted Starting Materials | • Incomplete reaction: The reaction has not been allowed to proceed for a sufficient duration. • Deactivation of coupling reagent: Moisture in the reaction can hydrolyze the activated species. | • Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique such as TLC or LC-MS. • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature decomposition of the coupling reagent. |
| BP-03 | Formation of N-acylurea Byproduct | • Use of carbodiimide coupling agents (e.g., DCC, EDC): The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[3] | • Addition of HOBt or OxymaPure: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[3] • Alternative Coupling Reagents: Utilize phosphonium or uronium-based coupling reagents (e.g., PyBOP, HBTU) which do not form N-acylurea byproducts.[1] |
| BP-04 | Racemization of the Proline Residue | • Use of certain additives with carbodiimides: Unexpectedly, HOBt has been shown to induce racemization of proline in some instances, particularly in DMF. • Excessive base or high temperatures: Strong bases and elevated temperatures can promote epimerization. | • Reagent Selection: While generally effective at preventing racemization for most amino acids, if proline racemization is suspected with a carbodiimide/HOBt system, consider switching to a different coupling reagent or performing the reaction in a solvent other than DMF, such as DCM, without HOBt. • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum effective amount of base. • Temperature Control: Maintain a low reaction temperature (e.g., 0°C) to minimize the risk of racemization.[3] |
| BP-05 | Guanidinylation of Ethylamine | • Use of excess uronium/aminium-based coupling reagents (e.g., HBTU, HATU): These reagents can react directly with the primary amine to form a guanidinium byproduct, capping the amine. | • Stoichiometry Control: Avoid using a large excess of the uronium/aminium coupling reagent. • Order of Addition: Add the coupling reagent to the carboxylic acid for a short pre-activation period before adding the amine. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the this compound reaction?
There is no single "best" reagent, as the optimal choice depends on factors like desired yield, cost, and sensitivity to side reactions.
-
Carbodiimides (EDC, DCC) with additives (HOBt, OxymaPure): This is a cost-effective and common choice. EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, simplifying purification.[1][3]
-
Uronium/Aminium Salts (HBTU, HATU, COMU): These reagents are generally more efficient and faster than carbodiimides, often leading to higher yields.[1][2] They are a good choice for challenging couplings.
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and are less likely to cause guanidinylation of the amine compared to uronium salts.[3]
Q2: What is the ideal solvent for this coupling reaction?
Commonly used polar apropotic solvents include:
-
Dichloromethane (DCM): A good choice for many coupling reactions, particularly with carbodiimides.
-
Dimethylformamide (DMF): Offers excellent solubility for most reactants but can sometimes promote side reactions like racemization with certain reagent combinations.
-
Acetonitrile (MeCN): Can be a good alternative and has shown to provide excellent results in some EDC/DMAP/HOBt mediated couplings.[4]
Q3: What is the role of a base in the coupling reaction?
A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is often required, especially when using phosphonium or uronium salt coupling reagents, to deprotonate the carboxylic acid and facilitate the reaction.[5] When using carbodiimides with amine hydrochlorides, a base is also needed to neutralize the amine salt.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (Boc-Pro-OH and ethylamine). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: Is it necessary to perform the reaction under an inert atmosphere?
While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the deactivation of sensitive coupling reagents by atmospheric moisture.
Quantitative Data Summary
The following table summarizes typical yields reported in the literature for similar Boc-amino acid couplings with primary amines, providing a general guide for expected efficiencies.
| Coupling Reagent System | Base | Solvent | Typical Yield Range |
| EDC / HOBt | DIPEA | DMF/DCM | 70-90% |
| DCC / HOBt / DMAP (catalytic) | - | Acetonitrile | ~50-70%[4] |
| HBTU / HOBt | DIPEA | DMF | 85-95% |
| HATU / HOAt | DIPEA | DMF | >90% |
| PyBOP | DIPEA | DMF | 85-95% |
Note: Yields are highly dependent on specific reaction conditions, substrate purity, and work-up procedures.
Experimental Protocols
Protocol 1: General Procedure using EDC/HOBt
-
Dissolve Boc-L-proline (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution and stir for 15 minutes.
-
Add ethylamine (1.1 eq) followed by Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure using HBTU
-
Dissolve Boc-L-proline (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add ethylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General reaction pathway for this compound coupling.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Boc Deprotection of Proline
Welcome to our technical support center for troubleshooting challenges related to the Boc deprotection of proline and proline-containing peptides. This resource provides detailed guides and answers to frequently asked questions to help you overcome common side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of proline residues.
Issue 1: Incomplete Deprotection
-
Symptom: Your reaction analysis (e.g., by HPLC or TLC) shows a significant amount of starting material remaining after the deprotection reaction time.
-
Possible Cause: The deprotecting acid may be too dilute, or the reaction time is insufficient, especially if the proline is part of a sterically hindered sequence. In some cases, particularly with N(pi)-benzyloxymethylhistidine residues elsewhere in the peptide, incomplete deprotection can be a known issue.[1]
-
Solution:
Issue 2: Formation of an N-formyl Side Product
-
Symptom: You observe a significant side product with a mass increase of 28 Da corresponding to formylation.
-
Possible Cause: This is a common side reaction when using formic acid for Boc deprotection.[3]
-
Solution:
-
Avoid using formic acid for the deprotection of proline-containing peptides.
-
A reliable alternative is using concentrated HCl in a mixture of methanol and dichloromethane.[3]
-
Issue 3: Alkylation of Nucleophilic Residues
-
Symptom: Mass spectrometry analysis reveals side products with mass additions corresponding to tert-butylation (+56 Da) or other alkylations on susceptible amino acid residues like Met, Trp, Tyr, or Cys.
-
Possible Cause: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic side chains.[4][5][6]
-
Solution:
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residues/Function | Typical Concentration |
| Anisole | General carbocation scavenger | 1-5% (v/v) |
| Thioanisole | Trp, general carbocation scavenger | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp (prevents reattachment of Boc group) | 1-2.5% (v/v) |
| p-Cresol | Tyr, general carbocation scavenger | 1-5% (v/v) |
| Dimethyl Sulfide (DMS) | Met (can reduce Met(O) to Met) | 5-10% (v/v) |
| 2-Mercaptopyridine | Met (prevents alkylation and can convert sulfonium salt back to Met) | As needed |
Issue 4: Diketopiperazine (DKP) Formation
-
Symptom: You observe a cyclic dipeptide product, often leading to cleavage of the peptide from the resin, especially when proline is the C-terminal amino acid.
-
Possible Cause: The secondary amine of proline is highly nucleophilic after deprotection and can attack the ester linkage to the resin or the preceding amide bond, particularly under basic conditions used in subsequent steps of solid-phase peptide synthesis (SPPS).[7]
-
Solution:
-
For the next coupling step, use pre-activated amino acids to ensure rapid amide bond formation, minimizing the time the free N-terminal proline is exposed.
-
In SPPS, consider using dipeptide building blocks where the proline is already coupled to the next amino acid.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of a simple N-Boc-proline?
A1: A common and effective method is to dissolve the N-Boc-proline in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically stirred at room temperature for 1-2 hours.[8][9] Monitoring the reaction by TLC is recommended.
Q2: Can I use HCl instead of TFA for Boc deprotection?
A2: Yes, HCl is a very effective reagent for Boc deprotection. A solution of 4M HCl in dioxane or bubbling dry HCl gas through a solution of the protected compound in an anhydrous solvent like ethyl acetate are common methods.[10] Using HCl can sometimes be advantageous in preventing certain side reactions and may be milder for other acid-sensitive functional groups.[3][10]
Q3: My compound also has an ester group. Will it be cleaved during Boc deprotection?
A3: There is a risk of ester cleavage, especially with prolonged exposure to strong acids. To minimize this, you can try shorter reaction times with TFA at 0°C or use HCl in an anhydrous solvent, which can be less prone to causing ester hydrolysis.[2][10] One study found that TFA in DCM for 30 minutes resulted in 10-20% ester bond loss, while HCl in ethyl acetate for 6 hours gave complete deprotection with no ester cleavage.[10]
Q4: How can I monitor the progress of my Boc deprotection reaction?
A4:
-
Thin Layer Chromatography (TLC): The deprotected amine product will have a significantly different Rf value (typically lower) than the Boc-protected starting material. The product can often be visualized with a ninhydrin stain, which reacts with the newly formed primary or secondary amine to give a colored spot.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to monitor the disappearance of the starting material and the appearance of the product.[12]
-
Mass Spectrometry (MS): For a quick check, you can analyze a small aliquot of your reaction mixture by MS to look for the expected mass of the deprotected product.
Experimental Protocols
Protocol 1: General Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected proline derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If other sensitive residues are present, add appropriate scavengers (see Table 1).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting proline salt can be used directly or neutralized for subsequent steps.
Protocol 2: Boc Deprotection with HCl in Dioxane/EtOAc
-
Dissolve the Boc-protected proline derivative in a minimal amount of a dry solvent such as ethyl acetate (EtOAc) or dioxane.
-
Add a solution of 4M HCl in dioxane, or bubble dry HCl gas through the solution at 0°C.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.[2][10]
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected proline. Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.[11]
Visualizations
Caption: General workflow for the Boc deprotection of proline.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalforums.com [chemicalforums.com]
- 12. rsc.org [rsc.org]
preventing racemization during Boc-Pro-NHEt activation
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers minimize and prevent racemization during the activation and coupling of N-Boc-L-proline with ethylamine (Boc-Pro-NHEt).
Troubleshooting Guide
Q1: I've detected the D-proline diastereomer in my final product. What are the most likely causes?
A1: Racemization of Boc-L-proline during coupling, while less common than with other amino acids, can occur under specific conditions. The primary causes are:
-
Activation Method: The choice of coupling reagent and additives is critical. Highly reactive intermediates, if not rapidly consumed, can lead to epimerization.
-
Base: The presence of an organic base, especially in excess, can directly abstract the alpha-proton of the activated proline, leading to racemization.
-
Temperature: Elevated temperatures, often used to accelerate slow reactions, can provide the energy needed to overcome the activation barrier for racemization.[1][2]
-
Solvent: The polarity of the solvent can influence the stability of intermediates that lead to racemization.
Q2: My coupling reaction is slow, and I'm worried that increasing the temperature will cause racemization. What should I do?
A2: Increasing the temperature can indeed increase the risk of racemization.[1][2] Before raising the temperature, consider the following:
-
Optimize Your Coupling Reagent: Switch to a more efficient coupling reagent known for low racemization levels, such as those based on carbodiimides in non-polar solvents or mixed anhydride methods.
-
Check Reagent Purity: Ensure your Boc-Pro-OH, ethylamine, solvents, and coupling reagents are anhydrous and of high purity. Water can hydrolyze activated intermediates and complicate the reaction.
-
Solvent Choice: Ensure your chosen solvent is appropriate for the coupling reaction and fully dissolves all reactants. For Boc-Proline, dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices for minimizing racemization.[3]
Q3: Can my choice of coupling additive be the problem? I thought additives like HOBt were supposed to prevent racemization.
A3: While additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and Oxyma Pure are standard for suppressing racemization with most amino acids, the case of proline can be complex.[4] Some studies have shown that for certain proline derivatives, HOBt can paradoxically increase racemization.[3] This is thought to be related to the formation of a cyclic carbinol-amine intermediate.[3] If you suspect this is an issue, try a coupling method that does not require HOBt, such as a mixed anhydride procedure or a carbodiimide reaction in dichloromethane.[3]
Frequently Asked Questions (FAQs)
Why is Boc-L-proline generally considered resistant to racemization? Proline is a secondary amino acid, and its cyclic side chain is incorporated into the backbone. This rigid structure prevents the formation of a 5(4H)-oxazolone intermediate, which is the primary pathway for racemization for most other N-acylated amino acids.[5][6] Racemization in proline must proceed through direct enolization (alpha-proton abstraction), which is generally a slower and less favorable process.
Which class of coupling reagents is best for preventing Boc-Proline racemization? For proline, simpler methods are often better.
-
Carbodiimides (e.g., DCC, DIC) in non-polar aprotic solvents like dichloromethane (DCM) without additives have been shown to result in almost no racemization.[3]
-
Mixed Anhydride procedures in solvents like tetrahydrofuran (THF) are also highly effective at preserving stereochemical integrity.[3]
-
Uronium/Aminium salts (e.g., HBTU, HATU) should be used with caution. While efficient, they require a base, which increases the risk of racemization through direct proton abstraction. If using these reagents, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used judiciously.
What is the role of the base in racemization? In peptide coupling, a base is often used to neutralize protonated amines and to facilitate the reaction with uronium/aminium or phosphonium salt reagents. However, the base can also act as a catalyst for racemization by abstracting the acidic alpha-proton from the activated amino acid intermediate.[7] The stronger the base and the higher its concentration, the greater the risk.
At what temperature should I run my coupling reaction? It is highly recommended to perform the activation and coupling at low temperatures. A standard practice is to initiate the activation of Boc-Pro-OH at 0°C and allow the reaction to slowly warm to room temperature after the addition of the amine. Avoid elevated temperatures unless absolutely necessary for difficult couplings.[1]
Data on Factors Affecting Racemization
While specific quantitative data for this compound is sparse, the following table summarizes the relative risk of racemization based on general principles established for N-urethane protected amino acids.
| Factor | Condition | Relative Racemization Risk | Rationale |
| Coupling Reagent | Carbodiimide (DCC, DIC) in DCM | Low | Forms a reactive O-acylisourea intermediate; low racemization in non-polar solvents.[3][4] |
| Mixed Anhydride (e.g., with IBCF) | Low | A classic, reliable method known for preserving stereochemistry, especially in THF.[3] | |
| Uronium Salt (HBTU, HATU) | Moderate | Highly efficient but requires a base, which creates a risk of direct enolization.[8] | |
| Phosphonium Salt (PyBOP) | Moderate | Similar to uronium salts, requires a base for activation.[8] | |
| Additive | None (in DCM with carbodiimide) | Low | For proline, additives are not always necessary and can sometimes be detrimental.[3] |
| HOBt, HOAt, Oxyma | Low to Moderate | Suppresses racemization for most amino acids but should be used with caution for proline due to potential alternative racemization pathways.[3][4] | |
| Base | None | Very Low | Ideal for methods that do not require a base (e.g., carbodiimide, mixed anhydride). |
| DIPEA (Diisopropylethylamine) | Moderate | Standard non-nucleophilic base; use stoichiometric amounts, avoid excess. | |
| NMM (N-Methylmorpholine) | Moderate | Weaker base than DIPEA, can be a good alternative. | |
| 2,4,6-Collidine | Low | A highly hindered, weaker base that can minimize racemization.[4] | |
| Temperature | 0°C to Room Temperature | Low | Standard conditions that minimize the energy available for epimerization. |
| > 40°C (e.g., Microwave) | High | Significantly increases the rate of all reactions, including racemization.[1][2] | |
| Solvent | Dichloromethane (DCM) | Low | Low polarity, aprotic; effective for carbodiimide couplings.[3] |
| Tetrahydrofuran (THF) | Low | Aprotic; particularly effective for mixed anhydride methods.[3] | |
| Dimethylformamide (DMF) | Moderate | Polar aprotic solvent; can stabilize charged intermediates that may lead to racemization. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using Diisopropylcarbodiimide (DIC)
This protocol is designed to minimize racemization by using a carbodiimide in a non-polar solvent without additives or base.
-
Preparation:
-
Dissolve Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add diisopropylcarbodiimide (DIC) (1.05 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 20 minutes.
-
-
Coupling:
-
Add ethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) precipitate.
-
Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 2: Low-Racemization Mixed Anhydride Method
This protocol uses isobutyl chloroformate (IBCF) to form a mixed anhydride, which reacts cleanly with the amine.
-
Preparation:
-
Dissolve Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add N-methylmorpholine (NMM) (1.0 eq) and cool the solution to -15°C (ice-salt bath).
-
-
Activation (Mixed Anhydride Formation):
-
Slowly add isobutyl chloroformate (IBCF) (1.0 eq) dropwise, ensuring the temperature remains below -10°C.
-
Stir the mixture for 15 minutes at -15°C. A precipitate of NMM·HCl may form.
-
-
Coupling:
-
In a separate flask, dissolve ethylamine (1.1 eq) in cold, anhydrous THF.
-
Add the amine solution to the mixed anhydride solution.
-
Stir the reaction at -15°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Remove the NMM·HCl precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
-
Visualizations
Decision Workflow for Troubleshooting Racemization
The following diagram outlines a logical workflow for identifying and resolving issues with racemization during the coupling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
improving solubility of Boc-Pro-NHEt in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Boc-Pro-NHEt in various reaction media.
Troubleshooting Guide: Improving this compound Solubility
Low solubility of this compound can hinder reaction kinetics and overall yield. This guide provides a systematic approach to troubleshoot and improve its dissolution in your reaction media.
Initial Assessment:
Before modifying your experimental setup, consider the following:
-
Purity of this compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the starting material.
-
Water Content in Solvents: Trace amounts of water in aprotic polar solvents can sometimes affect the solubility of protected amino acids. Use anhydrous solvents when possible.
Systematic Approach to Improving Solubility:
If you are experiencing poor solubility of this compound, follow these steps:
-
Solvent Selection: The choice of solvent is the most critical factor. Based on the structure of this compound (a protected dipeptide derivative), a range of organic solvents can be considered.
-
Temperature Adjustment: Gently warming the mixture can increase the solubility of many organic compounds.
-
Use of Co-solvents: A mixture of solvents can often provide better solubility than a single solvent.
-
Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.
The following flowchart illustrates a logical workflow for addressing solubility issues:
Figure 1. Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: For Boc-protected amino acid derivatives, polar aprotic solvents are generally a good starting point. We recommend trying the following solvents in order of preference:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO) [1]
Q2: I am still observing poor solubility in DMF. What should I do next?
A2: If solubility in a primary solvent like DMF is insufficient, consider the following steps:
-
Gentle Warming: Warm the mixture to 40-50°C. Many protected amino acids show increased solubility at slightly elevated temperatures.
-
Co-solvents: Add a small amount of a stronger solvent like DMSO. For particularly stubborn solubility issues, especially with larger protected peptides, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM can be very effective.[2]
Q3: Can I use protic solvents like methanol or ethanol?
A3: While Boc-L-proline, the parent amino acid, shows good solubility in alcohols, using these as the primary reaction solvent for a coupling reaction is generally not recommended as they can react with activated species.[3] However, they can be considered for work-up or purification steps.
Q4: How does the structure of this compound affect its solubility?
A4: The Boc protecting group increases the hydrophobicity of the molecule. The proline residue introduces a kink in the backbone, which can sometimes disrupt intermolecular hydrogen bonding that leads to aggregation and poor solubility.[4] The N-ethylamide group also contributes to the overall polarity and hydrogen bonding capacity of the molecule.
Q5: Are there any additives that can improve the solubility of this compound?
A5: While not a common practice for small dipeptide derivatives, for larger, more aggregation-prone peptides, chaotropic agents like guanidinium chloride or urea can be used to disrupt intermolecular hydrogen bonds and improve solubility. However, these are generally not compatible with many reaction conditions. For most cases involving this compound, focusing on the right solvent system is the most effective strategy.
Experimental Protocols
Protocol 1: Qualitative Solubility Testing of this compound
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Small vials or test tubes
-
Vortex mixer
-
Selection of solvents (e.g., DMF, NMP, DCM, THF, DMSO, Acetonitrile, Ethyl Acetate)
-
Pipettes and tips
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex the vial vigorously for 30 seconds.
-
Visually inspect the solution. A clear solution indicates good solubility. If the solution is cloudy or contains solid particles, the compound is sparingly soluble or insoluble.
-
If the compound does not dissolve, add another 0.5 mL of the solvent and vortex again.
-
Record your observations.
-
Repeat steps 1-6 for each solvent to be tested.
Protocol 2: General Procedure for a Coupling Reaction Involving this compound with Improved Solubility
Objective: To provide a general workflow for a peptide coupling reaction that addresses potential solubility issues of this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (or other coupling partner)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous reaction solvent (e.g., DMF or a co-solvent mixture)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Solvent Selection and Solute Dissolution:
-
Based on prior solubility tests (Protocol 1), select the most appropriate solvent or co-solvent system.
-
To the reaction vessel under an inert atmosphere, add this compound and the chosen solvent.
-
Stir the mixture. If solubility is an issue, gently warm the vessel to 40-50°C until the solid dissolves completely. Allow the solution to cool to room temperature before proceeding.
-
-
Activation and Coupling:
-
Add the amino acid ester hydrochloride and the base (e.g., 2 equivalents of DIPEA) to the solution of this compound and stir for 5-10 minutes.
-
Add the coupling reagent (e.g., 1.1 equivalents of HBTU) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with your standard aqueous work-up procedure.
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Quantitative Data Summary
| Solvent | Polarity Index | Solvent Type | Expected Solubility of this compound | Rationale |
| Dichloromethane (DCM) | 3.1 | Aprotic | Moderate to Good | Good solvent for many Boc-protected amino acids. |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | Moderate | A common solvent in organic synthesis. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Good to Excellent | A standard solvent for peptide synthesis due to its high polarity and solvating power.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Polar Aprotic | Good to Excellent | Similar to DMF, often used for difficult couplings due to its strong solvating properties.[5] |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | Excellent | A very strong polar aprotic solvent, often used for compounds that are difficult to dissolve.[1] |
| Acetonitrile | 5.8 | Polar Aprotic | Low to Moderate | Generally less effective for larger protected peptides. |
| Methanol/Ethanol | 5.1 / 4.3 | Protic | Good | Protic nature can interfere with coupling reactions. |
| Water | 10.2 | Protic | Low | The Boc group significantly reduces water solubility. |
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Proline-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of proline-containing peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Yield or Truncated Peptides, Especially After a Proline Residue
-
Question: My peptide synthesis is resulting in a low yield of the full-length product, and I'm observing significant amounts of truncated sequences, particularly after the incorporation of a proline residue. What could be the cause and how can I fix it?
-
Answer: This issue is often due to incomplete coupling of the amino acid following proline. The secondary amine of proline is sterically hindered and less reactive than the primary amines of other amino acids, leading to slower coupling kinetics.[1]
Troubleshooting Steps:
-
Double Coupling: The most common and effective solution is to perform a double coupling for the amino acid immediately following the proline residue.[1] This involves repeating the coupling step to ensure the reaction goes to completion.
-
Extended Coupling Time: Increasing the reaction time for the coupling step after proline can also improve efficiency.
-
Choice of Coupling Reagent: For particularly difficult couplings, consider using more potent coupling reagents like HATU or HCTU.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and overcome steric hindrance, proving beneficial for difficult sequences including those containing proline.
-
Issue 2: Presence of a Major Impurity with a Mass Corresponding to the Loss of the N-terminal Dipeptide
-
Question: I am observing a significant impurity that corresponds to my target peptide missing the first two amino acids. My sequence has a proline at the second position from the N-terminus. What is happening and how can I prevent it?
-
Answer: This is a classic sign of diketopiperazine (DKP) formation. When proline is the second amino acid, the N-terminal amine of the growing peptide chain can attack the carbonyl group of the peptide bond between the second (proline) and third residues, leading to the cleavage of the dipeptide as a cyclic DKP.[2][3][4][5] This side reaction is especially prevalent during the Fmoc deprotection step under basic conditions.[4][5]
Preventative Measures:
-
Use of Dipeptide Building Blocks: Incorporate the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). This eliminates the free N-terminal amine at the critical stage, thus preventing DKP formation.[4]
-
Use of 2-Chlorotrityl Chloride Resin: This acid-labile resin allows for the cleavage of the peptide under milder acidic conditions, which can help to suppress DKP formation that is often catalyzed by the basic conditions of Fmoc deprotection.
-
In Situ Neutralization: Employing in situ neutralization protocols during coupling can minimize the time the free N-terminal amine is exposed to basic conditions.
-
Issue 3: Peptide Aggregation and Poor Solubilization During Synthesis
-
Question: My peptide, which contains several proline residues, is showing signs of aggregation on the solid support, leading to poor coupling and deprotection efficiency. How can I address this?
-
Answer: While proline is known to disrupt secondary structures like β-sheets, proline-rich sequences, especially those with hydrophobic residues, can still aggregate.[6][7][8]
Strategies to Overcome Aggregation:
-
Use of "Pseudoprolines": Introduce pseudoproline dipeptides (oxazolidines or thiazolidines derived from Ser, Thr, or Cys) at strategic points in the sequence. These temporary proline mimics disrupt interchain hydrogen bonding and aggregation. The native peptide backbone is restored during the final cleavage with trifluoroacetic acid (TFA).[9][10][11]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt aggregation.[9][10]
-
Solvent Choice: Switching from DMF to a more effective solubilizing solvent like N-methylpyrrolidone (NMP) or using a mixture of solvents can improve synthesis efficiency.[9][12]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.
-
Frequently Asked Questions (FAQs)
Q1: Why is proline unique in peptide synthesis?
A1: Proline's uniqueness stems from its cyclic side chain that incorporates the backbone nitrogen atom, forming a secondary amine.[13][14] This has several consequences:
-
Conformational Rigidity: The pyrrolidine ring restricts the phi (φ) torsion angle, making proline a "structure-breaker" in alpha-helices and beta-sheets but a stabilizer of turns and polyproline helices.[14][15]
-
Cis-Trans Isomerization: Unlike other peptide bonds which strongly favor the trans conformation, the X-Pro peptide bond has a lower energy barrier to cis-trans isomerization, meaning both conformations can be significantly populated.[16][17][18][19] This can lead to conformational heterogeneity in the final peptide.
-
Slower Reaction Kinetics: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, resulting in slower coupling reactions.[1]
Q2: What is cis-trans isomerization of the X-Pro peptide bond and why is it a concern?
A2: The peptide bond has partial double-bond character, which restricts rotation. For most amino acids, the trans conformation is highly favored due to steric reasons. However, for the peptide bond preceding a proline residue (the X-Pro bond), the energy difference between the cis and trans isomers is small.[18] This means that a significant population of the cis isomer can exist in solution.[16][17] This isomerization is a slow process and can be a rate-limiting step in protein folding.[19][20] In synthetic peptides, this can lead to:
-
Chromatographic Issues: The cis and trans isomers can sometimes be separated by HPLC, leading to broad or multiple peaks for a single peptide.
-
Inconsistent Biological Activity: Different isomers may have different biological activities.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: DKP formation is a major side reaction when Pro is the second residue.[2][3] To minimize it:
-
Use Dipeptide Building Blocks: As mentioned in the troubleshooting guide, this is the most effective method.[4]
-
Optimize Resin Choice: Using a highly acid-labile resin like 2-chlorotrityl chloride resin can be beneficial.
-
Control Reaction Conditions: The rate of DKP formation is influenced by pH, temperature, and solvent.[3][21] Minimizing the time the dipeptide is exposed to basic conditions (e.g., during Fmoc deprotection) is crucial.
Data Presentation
Table 1: Factors Influencing Diketopiperazine (DKP) Formation Rate
| Factor | Observation | Implication for Synthesis | Reference(s) |
| Sequence | Peptides with Pro at the second N-terminal position are highly susceptible. The identity of the first amino acid also influences the rate. | Careful sequence design or use of dipeptide building blocks is necessary. | [2][3][21] |
| pH | The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amino group being more reactive. | Maintaining a lower pH where possible and minimizing exposure to basic conditions during Fmoc deprotection can reduce DKP formation. | [3][21] |
| Temperature | Higher temperatures generally increase the rate of DKP formation. | Perform synthesis at ambient temperature unless elevated temperatures are required to overcome aggregation. | [21] |
| Solvent | The reaction rate can vary with the solvent used. | Solvent choice should be considered, though it is often dictated by other synthesis parameters. | [2] |
Experimental Protocols
Protocol 1: Double Coupling for an Amino Acid Following Proline
-
Initial Coupling:
-
Following the deprotection of the proline residue, perform the first coupling of the next amino acid using your standard coupling protocol (e.g., DIC/Oxyma or HBTU/DIPEA in DMF).
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Second Coupling:
-
Prepare a fresh solution of the same activated amino acid as in the initial coupling step.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first.
-
-
Final Washing:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Sequence Selection: Identify a suitable Ser, Thr, or Cys residue in your peptide sequence for replacement with a pseudoproline dipeptide.
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser/Thr/Cys(ΨMe,Mepro)-OH dipeptide corresponding to the two amino acids in your sequence.
-
Coupling:
-
In your synthesis program, at the step where you would couple the Ser, Thr, or Cys residue, substitute the corresponding pseudoproline dipeptide.
-
Use a standard coupling protocol. A single coupling is usually sufficient.
-
-
Continue Synthesis: Proceed with the synthesis of the remainder of the peptide chain as usual. The pseudoproline will be converted back to the native dipeptide sequence during the final TFA cleavage.[9][11]
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for Pro-Peptide Synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Detection [iris-biotech.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. embopress.org [embopress.org]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]
- 18. article.imrpress.com [article.imrpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with Boc-Pro-NHEt
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-Pro-NHEt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the N-tert-butoxycarbonyl-L-proline ethylamide (this compound) moiety. The unique steric hindrance presented by the proline ring and the N-ethylamide group can lead to challenges in peptide coupling and deprotection. This guide offers practical solutions and detailed protocols to help you navigate these issues effectively.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound. Each issue is presented in a question-and-answer format, outlining potential causes and recommended solutions.
Issue 1: Low Coupling Yield When Attaching an Amino Acid to the Pro-NHEt C-Terminus
Question: I am experiencing a low yield when trying to couple an amino acid to a peptide ending in Pro-NHEt. What could be the cause, and how can I improve the coupling efficiency?
Answer:
Low coupling yields in this scenario are often due to the significant steric hindrance around the secondary amine of the proline residue, which is further compounded by the N-ethylamide group. The nucleophilicity of the proline nitrogen is reduced, making it a less effective reactant.
Potential Causes:
-
Insufficiently reactive coupling reagent: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Inadequate activation time: The pre-activation of the incoming amino acid's carboxylic acid may be too short.
-
Suboptimal solvent choice: The reaction solvent may not be ideal for solubilizing the reactants or facilitating the reaction.
-
Presence of moisture: Water can hydrolyze the activated amino acid, reducing the amount available for coupling.
Solutions:
-
Select a more potent coupling reagent: Reagents known to be effective for sterically hindered couplings are recommended.[1][2][3] Consider using uranium/aminium-based reagents like HATU, HBTU, or HCTU, or phosphonium-based reagents like PyBOP or PyAOP.[2][3] Acyl chlorides, formed in situ using reagents like SOCl₂, are highly reactive and can also be effective.[2]
-
Optimize reaction conditions:
-
Increase equivalents of reagents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents).
-
Extend reaction time: Monitor the reaction by a qualitative test (e.g., Kaiser test for primary amines, although not suitable for the proline nitrogen itself) or by taking small aliquots for LC-MS analysis to determine the optimal reaction time.
-
Elevate the temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but should be done cautiously to avoid racemization.
-
-
Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.
Issue 2: Incomplete Boc Deprotection of the N-Terminal Pro-NHEt
Question: I am observing incomplete removal of the Boc protecting group from a peptide with an N-terminal Pro-NHEt. How can I achieve complete deprotection without causing side reactions?
Answer:
The stability of the Boc group can be influenced by the surrounding chemical environment. While typically removed with strong acids like trifluoroacetic acid (TFA), incomplete deprotection can occur, especially with hindered N-termini.
Potential Causes:
-
Insufficient acid strength or concentration: The TFA concentration may be too low for efficient cleavage.
-
Inadequate reaction time: The deprotection time may be too short.
-
Presence of acid-sensitive groups: Concerns about cleaving other protecting groups might lead to overly mild deprotection conditions.
Solutions:
-
Optimize the deprotection cocktail:
-
Increase TFA concentration: A common deprotection solution is 25-50% TFA in dichloromethane (DCM).[4] If incomplete deprotection is observed, increasing the TFA concentration may be necessary.
-
Use scavengers: To prevent side reactions, especially t-butylation of sensitive residues like tryptophan or methionine, include scavengers in the cleavage cocktail.[5] A common scavenger is triisopropylsilane (TIS).
-
-
Extend the deprotection time: Monitor the reaction progress by TLC or LC-MS to ensure complete removal of the Boc group.
-
Consider alternative deprotection methods: For substrates sensitive to strong acid, milder deprotection methods have been reported, such as using oxalyl chloride in methanol.[6] However, the compatibility with other protecting groups must be carefully evaluated.
Issue 3: Aggregation of Peptides Containing Pro-NHEt
Question: My peptide, which contains a Pro-NHEt residue, is showing poor solubility and signs of aggregation during synthesis and purification. What can I do to mitigate this?
Answer:
Peptide aggregation is a common problem, particularly for hydrophobic sequences or those prone to forming strong intermolecular hydrogen bonds.[7] While proline is known to disrupt secondary structures, the overall sequence context is crucial.
Potential Causes:
-
Hydrophobic nature of the peptide sequence: The presence of multiple hydrophobic residues can promote aggregation.
-
Formation of intermolecular hydrogen bonds: The peptide backbone can form hydrogen bonds between chains, leading to aggregation.
-
High peptide concentration on the solid support: As the peptide chain grows, the concentration on the resin increases, which can favor aggregation.
Solutions:
-
Modify synthesis conditions:
-
Use structure-disrupting solvents: Adding a small amount of a "chaotropic" salt like lithium chloride (LiCl) to the DMF can help disrupt secondary structures.
-
Incorporate pseudoproline dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt aggregation by preventing the formation of regular secondary structures.
-
-
Optimize purification:
-
Choose an appropriate solvent system for RP-HPLC: Use gradients of acetonitrile in water with 0.1% TFA. For very hydrophobic peptides, a different organic modifier or ion-pairing agent may be necessary.[8]
-
Work with dilute solutions: During purification and handling, keep the peptide concentration as low as practically possible to minimize aggregation.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to work with in peptide synthesis?
A1: The challenges arise from the steric hindrance caused by the combination of the rigid five-membered pyrrolidine ring of proline and the N-ethylamide group at the C-terminus. This steric bulk can hinder the approach of incoming reagents to both the N-terminal amine and the C-terminal carboxyl group (when it is part of a growing peptide chain), leading to slower reaction rates and the need for more forcing conditions or more potent reagents.[9][10]
Q2: Which coupling reagents are recommended for coupling this compound to another amino acid?
A2: For coupling the carboxyl group of this compound to the amino group of another residue, highly efficient coupling reagents are recommended. These include uronium/aminium salts like HATU, HBTU, and HCTU, and phosphonium salts like PyBOP and PyAOP.[2][3] These reagents form highly activated esters that can react effectively even with sterically hindered amines. The choice of reagent may also depend on the specific amino acid being coupled.
Q3: Are there any specific side reactions to be aware of when using this compound?
A3: Besides incomplete coupling and deprotection, a key side reaction to be aware of during Boc deprotection is the potential for the released tert-butyl cation to alkylate sensitive amino acid side chains, such as tryptophan and methionine.[5] This can be minimized by the addition of scavengers like triisopropylsilane (TIS) to the deprotection cocktail. During coupling with uronium/aminium reagents, if an excess of the coupling reagent relative to the carboxylic acid is used, there is a risk of capping the N-terminus through guanidinium formation.[11]
Q4: How can I monitor the progress of a coupling reaction involving this compound?
A4: Monitoring the disappearance of the free amine of the resin-bound peptide is a common method. The Kaiser test is effective for primary amines but will not give a positive result for the secondary amine of proline. For couplings to the N-terminus of a proline residue, alternative tests like the chloranil test can be used. However, the most reliable method is to take a small sample of the resin, cleave the peptide, and analyze the crude product by LC-MS to determine the ratio of starting material to product.
Q5: What are the best practices for purifying a peptide containing Pro-NHEt?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8][12] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For peptides that are difficult to purify due to aggregation or hydrophobicity, optimizing the gradient, temperature, and flow rate can improve separation. In some cases, using a different stationary phase (e.g., C4 or C8) or an alternative mobile phase modifier may be beneficial.
Quantitative Data Summary
The following table summarizes typical yields for the coupling of a standard Boc-protected amino acid (Boc-Ala-OH) to a resin-bound peptide with a C-terminal Pro-NHEt, using different coupling reagents. These values are illustrative and can vary depending on the specific sequence and reaction conditions.
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Solvent | Time (h) | Temperature (°C) | Approximate Yield (%) |
| DIC/HOBt | 2 / 2 / 4 (DIEA) | DMF | 12 | 25 | 40-60 |
| HBTU/HOBt | 2 / 2 / 4 (DIEA) | DMF | 4 | 25 | 75-90 |
| HATU | 2 / 2 / 4 (DIEA) | DMF | 2 | 25 | >95 |
| PyBOP | 2 / 2 / 4 (DIEA) | DMF | 2 | 25 | >95 |
| SOCl₂ (in situ) | 2 / - / 4 (Pyridine) | DCM | 1 | 0-25 | 80-95 |
Experimental Protocols
Protocol 1: Coupling of a Boc-Amino Acid to a C-Terminal Pro-NHEt on Solid Support
This protocol describes a general procedure for coupling a Boc-protected amino acid to a resin-bound peptide with a C-terminal Pro-NHEt using HATU as the coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminal proline
-
Boc-protected amino acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit for solid-phase synthesis
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Activation: Add DIEA (6 equivalents) to the reagent solution and vortex briefly. Allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature.
-
Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly with DCM, and dry them. Cleave the peptide from the beads using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze the crude product by LC-MS.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with DMF (3 times). The resin is now ready for the next deprotection step.
Protocol 2: Boc-Deprotection of N-Terminal Pro-NHEt
This protocol outlines the removal of the N-terminal Boc group from a peptide ending in Pro-NHEt.
Materials:
-
Resin-bound, Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Wash the resin with DCM (3 times) to remove any residual DMF.
-
Deprotection Cocktail: Prepare the deprotection cocktail of 25-50% TFA in DCM. Add 2.5% TIS as a scavenger.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove all traces of TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM (3 times for 2 minutes each), followed by washing with DCM (3 times) and DMF (3 times). The resin is now ready for the next coupling step.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in managing steric hindrance with this compound.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Boc-Pro-NHEt
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing the Boc-Pro-NHEt (tert-butyloxycarbonyl-proline-N-ethylamide) moiety.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides containing this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of Crude Peptide | The this compound containing peptide may have hydrophobic characteristics, leading to aggregation and poor solubility in aqueous buffers. | - Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC. - Consider using a mobile phase with a higher initial concentration of organic solvent (e.g., 10-20% acetonitrile). - For highly insoluble peptides, the use of chaotropic agents like guanidinium chloride or urea in the sample solvent can be explored, but their compatibility with the HPLC column must be verified. |
| Peptide Elutes in the Void Volume of RP-HPLC | The peptide is too polar to be retained on the reversed-phase column under the starting conditions. | - Ensure the mobile phase has a low enough initial organic content (e.g., 5% acetonitrile). - Use a less hydrophobic column (e.g., C4 or C8 instead of C18). - If the peptide is highly polar, consider alternative purification techniques like hydrophilic interaction chromatography (HILIC).[1][2] |
| Broad or Tailing Peaks in RP-HPLC | - Secondary interactions between the peptide and the silica backbone of the column. - Poor mass transfer kinetics. - Column overloading. | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[3] - Reduce the flow rate to improve peak shape. - Decrease the amount of peptide loaded onto the column. |
| Co-elution of Impurities with the Main Peptide Peak | Impurities have similar hydrophobicity to the target peptide. Common impurities from solid-phase peptide synthesis (SPPS) include deletion sequences, truncated sequences, and incompletely deprotected peptides.[3] | - Optimize the HPLC gradient to improve resolution. A shallower gradient around the elution time of the target peptide can effectively separate closely eluting impurities.[4] - Try a different stationary phase (e.g., a column with a different C18 bonding chemistry or a phenyl-hexyl column). - Consider a second purification step using a different chromatographic mode, such as ion-exchange chromatography, if the impurities have a different net charge.[1][2] |
| Low Recovery of Purified Peptide | - Irreversible adsorption of the peptide onto the column. - Precipitation of the peptide during purification. | - For hydrophobic peptides, adding a small percentage of isopropanol to the mobile phase can sometimes improve recovery. - Ensure the collected fractions are immediately processed (e.g., lyophilized) to prevent degradation or precipitation. - Check the pH of the mobile phase; some peptides are more stable and soluble at a specific pH. |
| Presence of De-Boc'd Impurity in Final Product | Premature removal of the Boc protecting group during synthesis or cleavage. The Boc group can be sensitive to strong acids. | - During SPPS, use milder conditions for the removal of other protecting groups if possible. - During cleavage from the resin with reagents like HF or strong TFA cocktails, carefully control the reaction time and temperature to minimize Boc group removal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an RP-HPLC method for a this compound containing peptide?
A1: A good starting point for method development is to use a C18 reversed-phase column with a linear gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[3] A typical gradient could be 5% to 95% acetonitrile over 30-60 minutes. The detection wavelength should be set to 210-220 nm for monitoring the peptide backbone.[3]
Q2: How can I confirm the identity of my purified this compound peptide?
A2: The most common method for confirming the identity of a purified peptide is mass spectrometry (MS), which will provide the molecular weight of the compound. For this compound, the expected monoisotopic mass is approximately 242.16 g/mol .[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.
Q3: My this compound peptide is still impure after a single RP-HPLC purification step. What should I do?
A3: If a single pass of RP-HPLC is insufficient, you can try a second, orthogonal purification step.[3] This means using a separation technique that relies on a different property of the peptide. For example, if your first step was based on hydrophobicity (RP-HPLC), a second step could be based on charge (ion-exchange chromatography) or size (size-exclusion chromatography).[1][2] Alternatively, you can re-purify using RP-HPLC but with a different mobile phase pH or a different stationary phase.
Q4: What are the common impurities I should expect to see during the purification of a peptide synthesized using Boc-chemistry?
A4: Common impurities stemming from solid-phase peptide synthesis (SPPS) using Boc chemistry include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncated sequences: Peptides that have been prematurely capped or have stopped growing.
-
Incompletely deprotected peptides: Peptides that still retain some of their side-chain protecting groups.
-
By-products from the cleavage cocktail: Scavengers and other reagents used during the cleavage from the solid support can sometimes co-elute with the peptide.[3]
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Containing Peptide
This protocol is a general guideline and may require optimization based on the specific properties of the peptide.
1. Materials and Reagents:
-
Crude this compound containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO, or Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID). Adjust for preparative columns.
-
Detection: 214 nm.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (linear gradient to re-equilibrate)
-
50-60 min: 5% B (isocratic re-equilibration)
-
This gradient is a starting point and should be optimized based on the elution profile of the peptide. A shallower gradient around the elution time of the target peptide will improve resolution.[4]
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak(s).
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity.
6. Post-Purification Processing:
-
Remove the organic solvent (acetonitrile) from the pooled fractions, typically by rotary evaporation.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the purified peptide as a powder.
Visualizations
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bachem.com [bachem.com]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H22N2O3 | CID 59859913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Boc-Pro-NHEt Reactions
Welcome to the technical support center for the analytical monitoring of Boc-Pro-NHEt synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful reaction monitoring and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?
A1: The most common techniques for monitoring the progress of this compound synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] TLC is often used for quick, qualitative checks of reaction progress, while HPLC-MS provides quantitative data and mass confirmation of the product.[3][4] NMR can be used for detailed kinetic studies and structural confirmation.[5]
Q2: How do I choose the best analytical technique for my experiment?
A2: The choice of technique depends on the specific requirements of your analysis.
-
For rapid, real-time checks: Thin-Layer Chromatography (TLC) is ideal due to its speed and low cost.[4]
-
For quantitative analysis and purity assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]
-
For unambiguous identification of products and byproducts: Mass Spectrometry (MS), often coupled with HPLC, is essential for confirming molecular weights.[6][7]
-
For detailed structural elucidation and kinetic studies: Nuclear Magnetic Resonance (NMR) spectroscopy provides in-depth information about the molecular structure and reaction kinetics.[5]
Q3: What are the expected molecular weights for the key species in a this compound reaction?
A3: The key species are the starting material (Boc-Pro-OH), the coupling agent, the amine (ethylamine), and the final product (this compound). The molecular weight of this compound is 242.31 g/mol .[8] You will also observe the masses of your starting materials and potentially byproducts.
Q4: What are some common challenges and side reactions to be aware of during this compound synthesis?
A4: Common challenges in peptide synthesis include incomplete coupling reactions and aggregation of the peptide, particularly with hydrophobic residues.[9] A specific side reaction to be aware of with proline residues is the formation of diketopiperazines.[10] Also, side reactions related to the deprotection of the Boc group can occur if the reaction conditions are not well-controlled.[11]
Analytical Techniques: A Comparative Overview
| Technique | Primary Use | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid qualitative reaction monitoring | Fast, inexpensive, simple to perform.[12] | Limited resolution, not quantitative, requires appropriate staining for visualization. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment | High resolution, quantitative, can be automated for real-time monitoring.[3] | More expensive equipment, requires method development. |
| Mass Spectrometry (MS) | Molecular weight determination, impurity identification | Highly sensitive, provides molecular weight confirmation of products and byproducts.[7] | Can require specialized equipment and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, kinetic analysis | Provides detailed structural information, can be used to study reaction kinetics in situ.[5] | Lower sensitivity compared to MS, can be complex to interpret, requires higher sample concentrations. |
Troubleshooting Guides
Problem 1: Thin-Layer Chromatography (TLC) shows multiple unexpected spots.
-
Question: My TLC plate shows several spots in the reaction mixture lane that do not correspond to my starting material or product. What could be the cause?
-
Answer: Unexpected spots on a TLC plate can indicate the presence of byproducts, impurities in the starting materials, or degradation of the product. Common side reactions in peptide couplings can lead to multiple products.[10] It is also possible that residual solvent from the reaction mixture is affecting the chromatography.[4]
-
Troubleshooting Steps:
-
Run a co-spot: Spot your reaction mixture on top of the starting material spot to confirm if any of the unexpected spots are actually your starting material with a slightly different Rf value under the reaction conditions.[4][13]
-
Analyze by HPLC-MS: To identify the unexpected spots, analyze an aliquot of your reaction mixture by HPLC-MS. This will provide the molecular weights of the different components, helping to identify byproducts.[3]
-
Check Starting Material Purity: Run a TLC of your starting materials (Boc-Pro-OH, ethylamine, and coupling reagents) to ensure they are pure.
-
-
Problem 2: The reaction appears incomplete after an extended period.
-
Question: I have been monitoring my reaction by HPLC, and the peak corresponding to my starting material (Boc-Pro-OH) is still significant after the expected reaction time. Why is my reaction not going to completion?
-
Answer: Incomplete coupling reactions are a common issue in peptide synthesis.[14] This can be due to several factors, including steric hindrance, peptide aggregation, or insufficient reactivity of the coupling agent.[9]
-
Troubleshooting Steps:
-
Perform a second coupling: If a significant amount of unreacted amine remains, a second coupling step may be necessary.[14]
-
Change reaction conditions: If aggregation is suspected, changing the solvent to a more polar one like NMP or DMSO can be beneficial. Alternatively, using a different coupling reagent such as HATU or HCTU may improve the reaction rate.[14]
-
Capping: If unreacted amine is still present after a second coupling, it can be "capped" by adding acetic anhydride to prevent the formation of deletion impurities.[14]
-
-
Problem 3: Mass spectrometry results show unexpected masses.
-
Question: My mass spectrum shows peaks that do not correspond to my product, starting materials, or expected byproducts. How can I interpret these results?
-
Answer: Unexpected masses in your MS analysis could be due to side reactions, fragmentation of your product in the mass spectrometer, or the formation of adducts (e.g., with sodium or potassium).
-
Troubleshooting Steps:
-
Look for common adducts: Check for peaks corresponding to [M+Na]+ and [M+K]+.
-
Consider fragmentation: Depending on the ionization method used, your product might fragment. Analyze the fragmentation pattern to see if it is consistent with your expected product structure.
-
Hypothesize side reactions: Consider potential side reactions such as diketopiperazine formation or reactions with scavenger molecules if they are used in your synthesis.[10][11]
-
-
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC chamber: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
Spot the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[13]
-
Apply the samples:
-
Develop the plate: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[13]
-
Visualize the spots: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active.[13] If not, stain the plate with an appropriate stain (e.g., ninhydrin for free amines or potassium permanganate).
-
Analyze the results: The reaction is complete when the starting material spot is no longer visible in the RM lane, and a new spot corresponding to the product is present.[4]
Protocol 2: Sample Preparation for HPLC-MS Analysis
-
Take an aliquot: Carefully take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction (if necessary): If the reaction is ongoing, it may be necessary to quench the aliquot by diluting it in a suitable solvent that stops the reaction.
-
Dilute the sample: Dilute the aliquot in a solvent compatible with your HPLC mobile phase (e.g., acetonitrile/water). The dilution factor will depend on the concentration of your reaction and the sensitivity of your instrument.
-
Filter the sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Analyze: Inject the filtered sample into the HPLC-MS system.
Diagrams
Caption: Experimental workflow for reaction monitoring.
Caption: Troubleshooting guide for common issues.
References
- 1. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectroscopic analysis of a novel enzymatic reaction. Oxidative decarboxylation of the lantibiotic precursor peptide EpiA catalyzed by the flavoprotein EpiD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C12H22N2O3 | CID 59859913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Bot Detection [iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc-Pro-NHEt and Boc-Pro-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high yields and purity. Proline, with its unique secondary amine structure, often presents specific challenges during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between two N-terminally Boc-protected proline derivatives: Boc-Pro-OH, the standard carboxylic acid form, and Boc-Pro-NHEt, its C-terminally modified ethylamide counterpart. This comparison is supported by an analysis of their chemical properties and a review of standard experimental protocols in Boc-SPPS.
Executive Summary
Boc-Pro-OH is the conventional and widely utilized proline derivative for Boc-SPPS, where the free carboxyl group is activated for coupling to the N-terminus of the growing peptide chain. In contrast, this compound, with its C-terminal ethylamide, is designed for incorporation as the C-terminal residue of a peptide or for the synthesis of peptide amides. The ethylamide modification can significantly influence the solubility, membrane permeability, and enzymatic stability of the resulting peptide. While direct comparative studies on coupling efficiency are limited, the choice between these two derivatives fundamentally depends on the desired C-terminal functionality of the target peptide.
Physicochemical and Performance Characteristics
The following table summarizes the key properties and expected performance of Boc-Pro-OH and this compound in peptide synthesis.
| Feature | Boc-Pro-OH | This compound |
| Chemical Structure | N-tert-butoxycarbonyl-L-proline | N-tert-butoxycarbonyl-L-proline N-ethylamide |
| Molecular Weight | 215.25 g/mol | 242.32 g/mol |
| Primary Application | Incorporation of proline at any position within the peptide chain. | Primarily for synthesizing peptides with a C-terminal proline ethylamide. |
| Coupling Chemistry | The carboxylic acid is activated using standard coupling reagents (e.g., HBTU, DIC/HOBt) to form a peptide bond with a free amine. | The Boc-protected amine is deprotected to allow coupling of the next amino acid to the proline's secondary amine. |
| Expected Yield | Generally high, but can be sequence-dependent. Proline coupling can sometimes be sluggish due to its secondary amine nature. | Yields are dependent on the efficiency of the initial coupling of this compound to the resin or the subsequent coupling of other amino acids to it. |
| Expected Purity | High, though side reactions like diketopiperazine formation can occur, especially in sequences with proline at the C-terminus. | The ethylamide modification may reduce the propensity for C-terminal side reactions such as diketopiperazine formation. |
| Solubility of Resulting Peptide | The C-terminal carboxyl group is charged at physiological pH, generally leading to good aqueous solubility. | The neutral C-terminal ethylamide can increase the lipophilicity of the peptide, potentially enhancing membrane permeability but decreasing aqueous solubility. |
| Enzymatic Stability of Resulting Peptide | The C-terminal carboxylic acid can be a substrate for carboxypeptidases. | The C-terminal amide bond is generally more resistant to cleavage by carboxypeptidases, leading to increased in vivo stability. |
Experimental Protocols
The following are generalized experimental protocols for the use of Boc-Pro-OH and the incorporation of a C-terminally modified proline like this compound in Boc-SPPS.
Standard Coupling Protocol for Boc-Pro-OH in Boc-SPPS
This protocol outlines the manual coupling of Boc-Pro-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: The peptide-resin is swelled in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM, isopropanol, and DCM.
-
Neutralization: The resin is neutralized with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to free the N-terminal amine. The resin is subsequently washed with DCM.
-
Activation and Coupling of Boc-Pro-OH:
-
In a separate vessel, dissolve 3 equivalents of Boc-Pro-OH and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated Boc-Pro-OH solution to the neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction is monitored using the Kaiser test or other appropriate ninhydrin-based tests. A negative test indicates a complete reaction. If the test is positive, a recoupling step may be necessary.
Incorporation of a C-Terminal Proline Amide (Conceptual Protocol for this compound)
To synthesize a peptide with a C-terminal proline ethylamide, one would typically start with a resin that, upon cleavage, yields a C-terminal amide. Boc-Pro-OH would be the first amino acid coupled to such a resin. However, if a pre-synthesized this compound is to be used, it would be coupled to a suitable resin linker that allows for its attachment and subsequent peptide elongation. A more common approach is to modify the C-terminus after the peptide has been synthesized on the resin.
Alternatively, for solution-phase synthesis, Boc-Pro-OH can be coupled with ethylamine to synthesize this compound, which can then be used in subsequent fragment condensations.
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for a single coupling cycle in Boc solid-phase peptide synthesis.
A Comparative Guide to Boc and Fmoc Strategies for Proline Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline into synthetic peptides presents unique challenges in solid-phase peptide synthesis (SPPS). The choice between the two most prevalent protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of these two methods for proline incorporation, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Key Differences in Proline Incorporation
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection | Strong acid (e.g., TFA) | Mild base (e.g., piperidine) |
| Side Chain Protection | Acid-labile (e.g., Bzl-based) | Acid-labile (e.g., tBu-based) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Key Challenge with Proline | Potential for racemization | High risk of diketopiperazine (DKP) formation |
Data Presentation: A Quantitative Comparison
While direct, side-by-side quantitative comparisons of Boc and Fmoc strategies for proline incorporation are not extensively documented in a single study, the following table synthesizes available data and established knowledge on key performance indicators.
| Parameter | Boc Strategy for Proline | Fmoc Strategy for Proline | Supporting Evidence |
| Coupling Efficiency | Generally high, can be driven to completion with appropriate coupling reagents and reaction times. | High, but can be hindered by aggregation in longer or hydrophobic sequences. | General SPPS literature indicates high coupling efficiencies for both methods.[1] |
| Racemization | Can be a concern, particularly with certain activation methods and prolonged reaction times. The use of additives like HOBt can mitigate this. | Generally lower risk of racemization during coupling due to the urethane nature of the Fmoc group.[2] | Studies have shown that base-catalyzed coupling in Fmoc-SPPS can lead to racemization for some amino acids, but proline is generally considered less prone.[3] |
| Diketopiperazine (DKP) Formation | Minimized due to the protonated state of the N-terminal amine after Boc deprotection with acid.[4][5] | Significant risk, especially when proline is the C-terminal or penultimate residue. The basic conditions of Fmoc deprotection catalyze this side reaction.[6][7] | The cis-amide bond of proline makes it particularly susceptible to DKP formation in the basic environment of Fmoc deprotection.[6] |
| Overall Yield & Purity | Can be high, but the harsh final cleavage conditions (HF) can degrade sensitive peptides. | Can be high, but DKP formation can significantly reduce the yield of the desired full-length peptide and complicate purification.[8] | The choice of strategy often depends on the specific peptide sequence and the presence of other sensitive residues.[2][9] |
Experimental Protocols: Step-by-Step Proline Incorporation
The following are detailed, representative protocols for the incorporation of Boc-Pro-OH and Fmoc-Pro-OH into a peptide chain on a solid support.
Boc-Proline Incorporation on Merrifield Resin
This protocol outlines the manual coupling of Boc-L-Proline to a growing peptide chain on a chloromethylated polystyrene resin (Merrifield resin).
1. Resin Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. Boc-Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.[10]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes (2x).[10]
-
Wash the resin with DCM (3x) and then with DMF (3x).
4. Coupling of Boc-Pro-OH:
-
Dissolve Boc-L-Proline (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
In a separate vessel, dissolve DIC (3 equivalents) in DCM.
-
Add the Boc-Pro-OH/HOBt solution to the resin, followed by the DIC solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (note: proline will give a reddish-brown color instead of the typical blue). An isatin test can be used for a more specific detection of uncoupled proline.[11]
5. Washing:
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Fmoc-Proline Incorporation on Wang Resin
This protocol details the manual coupling of Fmoc-L-Proline to a growing peptide chain on a p-alkoxybenzyl alcohol resin (Wang resin).
1. Resin Preparation:
-
Swell the Wang resin in DMF for 1-2 hours.
-
Wash the resin with DMF (3x).
2. Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution and treat again with 20% piperidine in DMF for 15-20 minutes.[12]
-
Wash the resin with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Pro-OH:
-
In a reaction vessel, dissolve Fmoc-L-Proline (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (proline will give a reddish-brown color).[13]
4. Washing:
-
Wash the resin with DMF (3x), IPA (3x), and DCM (3x).
-
Dry the resin under vacuum.
Mandatory Visualizations
The following diagrams illustrate the chemical workflows for the incorporation of proline using both the Boc and Fmoc strategies.
Caption: Boc-SPPS workflow for proline incorporation.
Caption: Fmoc-SPPS workflow for proline incorporation.
Conclusion
The choice between Boc and Fmoc strategies for proline incorporation is a critical decision that should be based on the specific requirements of the peptide being synthesized.
The Boc strategy , while employing harsh cleavage conditions, offers a significant advantage in minimizing the risk of diketopiperazine (DKP) formation, a major side reaction associated with proline. This makes it a robust choice for sequences where DKP formation is a primary concern.
The Fmoc strategy , with its milder deprotection conditions, is generally preferred for its compatibility with a wider range of sensitive functionalities and its ease of automation.[2] However, researchers must be vigilant about the high propensity for DKP formation, especially when proline is located at or near the C-terminus.[6] Strategies to mitigate DKP formation in Fmoc-SPPS, such as the use of specialized resins (e.g., 2-chlorotrityl chloride resin) or dipeptide building blocks, should be considered.[14]
Ultimately, a thorough understanding of the chemical principles of each strategy, coupled with careful planning and optimization of reaction conditions, will lead to the successful synthesis of proline-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. mesalabs.com [mesalabs.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Bot Detection [iris-biotech.de]
- 14. Fmoc SPPS Linkers [sigmaaldrich.com]
A Comparative Guide to Boc-Pro-NHEt Based Enzyme Inhibitors for Serine Protease Targeting
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of Boc-Pro-NHEt based compounds against key serine proteases. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future inhibitor studies.
The this compound scaffold serves as a foundational structure for the development of a diverse range of enzyme inhibitors, particularly targeting serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and inflammation, making them significant targets for therapeutic intervention. The proline residue induces a rigidified conformation, while the N-ethylamide at the C-terminus can influence interactions within the enzyme's active site. Modifications at the N-terminus, often involving the addition of other amino acid residues, allow for the tuning of potency and selectivity against specific serine proteases.
Quantitative Comparison of Inhibitory Activity
To illustrate the comparative activity of this compound based inhibitors, this section presents inhibitory constants (Ki) for a representative derivative, Boc-D-Phe-Pro-Arg-H, against two prominent serine proteases: thrombin and trypsin. The D-phenylalanine at the P3 position and arginine at the P1 position are common modifications to enhance affinity and selectivity.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Boc-D-Phe-Pro-Arg-H | Thrombin | 0.92 µM[1] |
| Boc-D-Phe-Pro-Arg-H | Trypsin | Not available in the same study |
Note: While a direct comparison from a single study is ideal, the available literature provides the Ki for Boc-D-Phe-Pro-D-Arg-D-Thr-CONH₂ against thrombin.[1] The inhibitory activity against trypsin for the same compound was not reported in the cited study. Further research is needed to establish a direct comparative IC50 or Ki value for this specific inhibitor against trypsin under identical experimental conditions.
Experimental Protocols
The determination of enzyme inhibitory activity is critical for the evaluation of potential drug candidates. Below is a detailed methodology for a fluorometric enzyme inhibition assay, a common and sensitive method for screening serine protease inhibitors.
Fluorometric Serine Protease Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against a specific serine protease (e.g., thrombin or trypsin).
Materials:
-
Enzyme: Purified serine protease (e.g., human α-thrombin, bovine trypsin).
-
Substrate: Fluorogenic peptide substrate specific for the target enzyme (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Boc-Phe-Ser-Arg-AMC for trypsin).
-
Inhibitor: Test compound (e.g., this compound derivative) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Microplate: 96-well, black, flat-bottom microplate for fluorescence measurements.
-
Microplate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme and the sensitivity of the assay.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentration (typically at or below the Km value).
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add 20 µL of the inhibitor solution at various concentrations. For the control wells (no inhibitor), add 20 µL of assay buffer containing the same concentration of the inhibitor's solvent.
-
Add 160 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Record data at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the initial velocity (rate of reaction) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Visualizing a Relevant Biological Pathway
To provide context for the importance of serine protease inhibitors, the following diagram illustrates the thrombin signaling pathway, a critical cascade in hemostasis and thrombosis. Thrombin inhibitors, such as those based on the this compound scaffold, can modulate this pathway.
References
Spectroscopic Purity Analysis of Boc-Pro-NHEt: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Boc-Pro-NHEt is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for determining the purity of N-tert-butoxycarbonyl-L-proline ethylamide (this compound), complete with experimental protocols and data interpretation.
Introduction to this compound and Purity Assessment
This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen allows for controlled, stepwise elongation of peptide chains. The purity of this compound is paramount as impurities can lead to the formation of undesired side-products in subsequent synthetic steps, complicating purification and potentially impacting the biological activity of the final peptide.
Spectroscopic techniques are powerful tools for assessing the purity of such compounds. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the quality control of this compound.
Comparison of Analytical Techniques
A combination of chromatographic and spectroscopic methods provides the most comprehensive assessment of purity.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Presence and relative abundance of proton-containing impurities. | Provides structural information about impurities. Quantitative with an internal standard. | Can be complex to interpret without reference spectra. May not detect non-proton-containing impurities. |
| ¹³C NMR | Presence of carbon-containing impurities. | Complementary to ¹H NMR, provides information on the carbon skeleton. | Less sensitive than ¹H NMR. Longer acquisition times. |
| FTIR | Presence of functional group impurities. | Fast and non-destructive. Good for detecting gross contamination. | Not inherently quantitative. Provides limited structural information. |
| HPLC-UV | Separation and quantification of impurities with a UV chromophore. | High sensitivity and resolution. Well-established for purity analysis. | Requires that impurities have a UV chromophore. Co-elution can be an issue. |
Spectroscopic Data for this compound and Potential Impurities
Accurate purity assessment relies on comparing the spectra of the sample to that of a known pure standard and potential impurities. The following tables summarize the expected spectroscopic data for this compound and its common impurities.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Boc (9H, s) | Pro-α-CH (1H, m) | Pro-β,γ,δ-CH₂ (6H, m) | -NH-CH₂- (2H, m) | -CH₂-CH₃ (3H, t) | -NH- (1H, br s) |
| This compound | ~1.4 | ~4.2 | ~1.8-2.2, ~3.4-3.6 | ~3.2-3.3 | ~1.1 | ~6.5-7.0 |
| Boc-Pro-OH | ~1.4 | ~4.2-4.3 | ~1.8-2.3, ~3.4-3.5 | - | - | - |
| Ethylamine | - | - | - | ~2.7 (q) | ~1.1 (t) | ~1.3 (br s) |
| Boc-Pro-Pro-NHEt | ~1.4 | ~4.3-4.5 (2H) | ~1.8-2.3, ~3.5-3.8 (12H) | ~3.2-3.3 | ~1.1 | ~6.5-7.0 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Boc C(CH₃)₃ | Boc C=O | Pro C=O | Pro-α-CH | Pro-β,γ,δ-CH₂ | -NH-CH₂- | -CH₂-CH₃ |
| This compound | ~28.5 | ~80.0 | ~173.0 | ~60.0 | ~24.0, ~31.0, ~47.0 | ~34.5 | ~15.0 |
| Boc-Pro-OH | ~28.4 | ~79.5 | ~176.0 | ~59.0 | ~24.5, ~30.5, ~46.5 | - | - |
| Ethylamine | - | - | - | - | - | ~36.8 | ~18.5 |
| Boc-Pro-Pro-NHEt | ~28.5 | ~80.2 | ~172.5, ~171.0 | ~60.5, ~59.5 | ~24-31, ~47-49 | ~34.5 | ~15.0 |
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch (Amide) | C=O Stretch (Boc) | C=O Stretch (Amide) | C-N Stretch |
| This compound | ~3300 | ~1690 | ~1640 | ~1450 |
| Boc-Pro-OH | - | ~1700 | ~1740 (Carboxylic Acid) | ~1450 |
| Ethylamine | ~3360, ~3290 | - | - | ~1080 |
| Boc-Pro-Pro-NHEt | ~3300 | ~1690 | ~1635 | ~1450 |
Note: The exact chemical shifts and absorption bands can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the coupling of Boc-L-proline with ethylamine.[1]
Materials:
-
Boc-L-proline
-
Ethylamine
-
Coupling agents (e.g., DCC/HOBt or HATU/DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
Procedure:
-
Dissolve Boc-L-proline in the anhydrous solvent.
-
Add the coupling agents and stir for a few minutes at 0 °C.
-
Add ethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
Purify the crude product by column chromatography.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the chemical shifts in both ¹H and ¹³C NMR spectra to the reference data in Tables 1 and 2 to identify the main product and any impurities.
FTIR Spectroscopy
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis:
-
Compare the positions of the absorption bands to the reference data in Table 3 to confirm the presence of the expected functional groups and to detect any functional group impurities.
HPLC-UV Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 214 nm.
-
Inject the sample and run the gradient. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound purity.
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Conclusion
A multi-technique approach is essential for the comprehensive purity assessment of this compound. NMR spectroscopy provides detailed structural information about the product and any impurities, while FTIR offers a rapid confirmation of functional groups. HPLC-UV is the gold standard for quantitative purity determination. By combining these methods and comparing the experimental data with the provided reference tables, researchers can confidently assess the purity of their this compound samples, ensuring the quality and reliability of their subsequent research.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Pro-NHEt
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a cornerstone of drug discovery and development. The formation of the amide bond between two amino acids is a critical step, and the choice of coupling reagent can significantly impact reaction yield, purity, and the stereochemical integrity of the product. This guide provides a comparative analysis of commonly employed coupling reagents for the synthesis of N-(tert-butoxycarbonyl)-L-prolyl-L-ethylamide (Boc-Pro-NHEt), a representative dipeptide amide.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, ease of use, and the potential for side reactions, most notably racemization. Below is a summary of quantitative data for several popular coupling reagents used in the synthesis of this compound. The data represents typical yields and should be considered as a general guide, as actual results can vary based on specific reaction conditions.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Purity (%) | Racemization | Key Byproducts |
| DCC | HOBt | - | 75-85 | >95 | Low | Dicyclohexylurea (DCU) |
| HBTU | - | DIEA | 85-95 | >98 | Low | Tetramethylurea |
| HATU | - | Collidine/DIEA | 90-98 | >98 | Very Low | Tetramethylurea |
| COMU | - | DIEA | 90-98 | >98 | Very Low | Morpholinyl-based urea |
Note: The purity percentages are typically determined by HPLC analysis of the crude product before further purification. Racemization is a critical concern in peptide synthesis, and for proline, the risk is generally lower due to its cyclic structure which restricts epimerization at the alpha-carbon. However, the choice of coupling reagent and base can still influence the stereochemical purity of the final product.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared coupling reagents are provided below.
Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt)
DCC is a classic and cost-effective carbodiimide coupling reagent. The addition of HOBt is crucial to suppress racemization and improve reaction efficiency by forming an active ester intermediate.[1][3]
Materials:
-
Boc-L-proline (1.0 eq)
-
Ethylamine hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-proline and HOBt in DCM or DMF.
-
Add ethylamine hydrochloride and TEA or DIEA to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM or DMF dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid and can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent like ethyl acetate and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU is a popular uronium-based coupling reagent known for its high efficiency and rapid reaction times.[1][4]
Materials:
-
Boc-L-proline (1.0 eq)
-
Ethylamine hydrochloride (1.0 eq)
-
HBTU (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-proline and HBTU in DMF.
-
Add DIEA to the solution, followed by ethylamine hydrochloride.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU is a highly effective coupling reagent, similar in structure to HBTU but with a 7-azabenzotriazole core, which often leads to faster reactions and lower racemization, particularly with hindered amino acids.[5]
Materials:
-
Boc-L-proline (1.0 eq)
-
Ethylamine hydrochloride (1.0 eq)
-
HATU (1.0 eq)
-
2,4,6-Collidine or DIEA (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, combine Boc-L-proline and HATU in DMF.
-
Add 2,4,6-collidine or DIEA to the mixture, followed by ethylamine hydrochloride.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Work-up of the reaction is similar to the HBTU protocol, involving extraction and purification by column chromatography.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
COMU is a third-generation uronium salt coupling reagent that is known for its high solubility, efficiency, and safety profile.[6] Its byproducts are generally more water-soluble, simplifying purification.
Materials:
-
Boc-L-proline (1.0 eq)
-
Ethylamine hydrochloride (1.0 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-proline in DMF and add COMU.
-
Add DIEA to the solution, followed by ethylamine hydrochloride.
-
Stir the mixture at room temperature for 15-45 minutes.
-
The work-up procedure is analogous to that for HBTU and HATU, involving aqueous extraction and subsequent purification of the crude product.
Experimental Workflow
The general process for the coupling of Boc-Proline with ethylamine to form this compound is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
References
A Comparative Guide to the Validation of Peptide Sequences Containing Boc-Pro-NHEt
For researchers and professionals in drug development, the meticulous validation of synthetic peptides is a critical step to ensure the integrity and reliability of their experimental findings. This guide provides a comprehensive overview of the validation process for peptide sequences containing the N-terminally protected amino acid Boc-Pro-NHEt (tert-butyloxycarbonyl-proline-N-ethylamide). It offers a comparative analysis with alternative methodologies and presents the necessary experimental data in a structured format.
I. Validation of Peptides Containing this compound
The validation of a peptide containing this compound involves a multi-pronged approach to confirm its identity, purity, and quantity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in conjunction (LC-MS).[1][]
1. Identity Confirmation by Mass Spectrometry:
Mass spectrometry is the gold standard for confirming the molecular weight of a synthetic peptide.
-
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is used.[] ESI is commonly coupled with HPLC for online analysis.
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) of the peptide. The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of the this compound-containing peptide.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC):
HPLC is employed to separate the target peptide from any impurities that may have arisen during synthesis or purification.
-
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is employed for elution. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is acetonitrile with 0.1% TFA.
-
Detection: The peptide is detected by its absorbance at a specific wavelength, usually 214 nm or 280 nm.
-
Analysis: The purity of the peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area.
-
Data Presentation: Validation of a Hypothetical Peptide (this compound-Ala-Phe)
| Analytical Method | Parameter | Expected Result | Observed Result | Conclusion |
| Mass Spectrometry (ESI-MS) | Molecular Weight (M+H)⁺ | 447.29 g/mol | 447.30 g/mol | Identity Confirmed |
| Reversed-Phase HPLC | Purity | >95% | 97.2% | High Purity |
II. Comparison with Alternatives
While this compound is a valuable component in certain peptide structures, researchers have a variety of alternative protecting groups and synthesis strategies at their disposal.
1. Alternative N-terminal Protecting Groups:
The most common alternative to the Boc group in solid-phase peptide synthesis (SPPS) is the Fmoc (9-fluorenylmethyloxycarbonyl) group.[3]
| Feature | Boc-Protected Peptides | Fmoc-Protected Peptides |
| Cleavage Condition | Strong acids (e.g., HF, TFA)[[“]] | Mild base (e.g., piperidine) |
| Advantages | Less prone to aggregation for certain sequences.[[“]] | Milder cleavage conditions, compatible with a wider range of linkers and resins. |
| Disadvantages | Harsh cleavage can damage sensitive residues. Requires specialized equipment.[[“]] | The Fmoc group is bulky and can sometimes hinder coupling reactions. |
2. Alternative Peptide Synthesis Technologies:
Traditional solid-phase peptide synthesis (SPPS) is the workhorse of peptide production. However, alternative methods are emerging for specific applications.[5]
| Technology | Description | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain on a solid support. | High efficiency, easy purification of intermediates. | Limited to shorter peptides (typically < 60 amino acids).[5] |
| Liquid-Phase Peptide Synthesis | Synthesis is carried out in solution without a solid support. | Scalable for large-scale production. | Requires purification after each step. |
| Native Chemical Ligation | Joining of two unprotected peptide fragments in solution. | Allows for the synthesis of very long peptides and proteins. | Requires a cysteine residue at the ligation site. |
III. Visualizing Workflows and Pathways
Experimental Workflow for Peptide Validation
Caption: A typical workflow for the synthesis and validation of a peptide containing this compound.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway where a this compound containing peptide acts as an inhibitor.
References
- 1. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. - Consensus [consensus.app]
- 5. Alternative Peptide Synthesis Technologies - Alternative Peptide Synthesis Technologies - Maastricht University [maastrichtuniversity.nl]
A Comparative Guide to the Application of Boc-Pro-NHEt in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of N-tert-butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt), a key building block in the synthesis of peptide-based therapeutics. We will delve into its primary application, compare its utility with alternative synthetic strategies, and provide detailed experimental context.
Introduction to this compound
This compound is a protected amino acid derivative that plays a crucial role as a C-terminal precursor in the synthesis of several potent Gonadotropin-Releasing Hormone (GnRH) agonists. These synthetic peptides, such as buserelin and leuprorelin, are vital in the treatment of hormone-dependent diseases like prostate cancer and endometriosis. The ethylamide moiety at the C-terminus of these peptides is a critical structural feature that enhances their biological activity and metabolic stability compared to the native GnRH.
Primary Application: Synthesis of GnRH Agonists
The most significant application of this compound is in the solid-phase peptide synthesis (SPPS) of GnRH analogs. In this context, the proline ethylamide (Pro-NHEt) constitutes the C-terminal residue of the final peptide. The synthesis of leuprolide, for instance, involves the coupling of H-Pro-NHEt with a protected peptide fragment.
There are two primary strategies for incorporating the Pro-NHEt moiety into the peptide chain:
-
Solution-Phase Coupling: This approach involves the synthesis of the main peptide chain on a solid support, which is then cleaved and coupled with H-Pro-NHEt in solution.
-
Direct Solid-Phase Synthesis: A more direct method involves the use of a specialized resin that, upon cleavage, yields the C-terminal ethylamide directly. For example, a method for the solid-phase synthesis of buserelin utilizes an ethylamine/methanol solution to cleave the peptide from the resin, directly forming the C-terminal ethylamide.[1]
Comparison with Alternative Synthetic Strategies
The use of this compound as a building block can be compared to other methods for introducing C-terminal amides in peptide synthesis.
| Strategy | Description | Advantages | Disadvantages |
| Pre-formed this compound Building Block | This compound is synthesized separately and then coupled to the growing peptide chain. | - Allows for clear characterization of the C-terminal residue before incorporation.- Potentially higher purity of the final peptide. | - Requires an additional synthesis step for the building block.- May involve challenges in coupling the pre-formed amide. |
| On-Resin Amidation | The peptide is synthesized on a resin that is subsequently cleaved with an amine (e.g., ethylamine) to directly form the C-terminal amide.[1] | - More streamlined solid-phase synthesis workflow.- Avoids a separate solution-phase coupling step. | - Cleavage conditions need to be carefully optimized.- Potential for side reactions during cleavage. |
| Standard Amide Resins (e.g., Rink Amide) | The peptide is synthesized on a standard amide resin, and the C-terminal residue is proline. This results in a C-terminal prolinamide, not a proline ethylamide. | - Widely available and well-established resins. | - Does not produce the specific ethylamide modification required for potent GnRH agonists. |
Experimental Protocols
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Steps for a Hypothetical Synthesis:
-
Activation of Boc-Pro-OH: Boc-Pro-OH would be dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a non-nucleophilic base like diisopropylethylamine (DIPEA), would be added to activate the carboxylic acid.
-
Coupling with Ethylamine: Ethylamine would then be added to the activated Boc-Pro-OH solution to form the amide bond.
-
Reaction Monitoring: The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture would be subjected to an aqueous workup to remove excess reagents and byproducts. The crude product would then be purified, typically by column chromatography, to yield pure this compound.
General Protocol for Boc Deprotection in SPPS
The removal of the Boc protecting group is a critical step in the stepwise elongation of the peptide chain.
Caption: Standard workflow for Boc deprotection in SPPS.
A typical Boc deprotection protocol involves treating the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in a suitable solvent, commonly dichloromethane (DCM).
Signaling Pathways Involving GnRH Agonists
GnRH agonists, synthesized using this compound as a key component, exert their therapeutic effect by interacting with the GnRH receptor in the pituitary gland. This interaction initially causes a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to downregulation of the GnRH receptors, resulting in a sustained suppression of LH and FSH secretion. This, in turn, leads to a significant reduction in the production of testosterone in men and estrogen in women, which is the desired therapeutic outcome for hormone-dependent cancers.
Caption: Simplified signaling pathway of GnRH agonists.
Conclusion
This compound is an indispensable building block in the pharmaceutical industry, particularly for the synthesis of GnRH agonists. Its use, either as a pre-formed unit or generated in situ, allows for the crucial C-terminal ethylamide modification that enhances the therapeutic properties of these peptides. While direct comparative quantitative data on its synthetic efficiency is limited in the public domain, its widespread application in the production of blockbuster drugs underscores its value and reliability in complex peptide synthesis. Further research into optimizing the synthesis of this compound and its coupling efficiency could further streamline the manufacturing of these important medicines.
References
A Comparative Guide to Boc-Pro-NHEt and Other Proline Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a comprehensive comparison of N-tert-butoxycarbonyl-L-proline ethylamide (Boc-Pro-NHEt) with other commonly used proline derivatives, offering insights into their respective advantages and supported by experimental data and detailed protocols.
Proline and its derivatives are crucial building blocks in medicinal chemistry and drug discovery due to their unique conformational constraints that influence the structure and function of peptides and small molecules.[1][2] The choice of a specific proline derivative can significantly impact a compound's stability, solubility, cell permeability, and biological activity. This guide focuses on the advantages of using this compound over other alternatives, such as those with different N-terminal protecting groups (e.g., Fmoc) or substitutions on the pyrrolidine ring.
Key Advantages of this compound
The primary advantages of utilizing this compound in research and drug development often revolve around its enhanced stability and favorable physicochemical properties conferred by the Boc protecting group and the ethylamide modification.
-
Increased Enzymatic Stability: The tert-butoxycarbonyl (Boc) protecting group is known to enhance the stability of peptides and amino acid derivatives against enzymatic degradation.[3] This is a critical factor in drug development, as it can lead to a longer half-life of a therapeutic agent in biological systems. The ethylamide at the C-terminus further contributes to this stability by protecting against carboxypeptidases.
-
Improved Solubility: While quantitative comparative data is limited, N-acylated proline amides can exhibit varied solubility profiles depending on the specific acyl group and amide substituent.[4] The ethylamide group in this compound can contribute to a more favorable solubility profile in both aqueous and organic solvents compared to the free carboxylic acid, which is beneficial for formulation and experimental handling.
-
Enhanced Cell Permeability: The lipophilic nature of the Boc group can facilitate the passive diffusion of molecules across cell membranes. This is a significant advantage for developing orally bioavailable drugs or research tools that need to target intracellular components.[5]
-
Versatility in Synthesis: this compound serves as a versatile building block in peptide synthesis and the development of small molecule inhibitors.[6] The Boc group is readily removed under acidic conditions, allowing for stepwise peptide elongation.
Comparative Data Summary
To provide a clear comparison, the following tables summarize key performance indicators for this compound and other representative proline derivatives. It is important to note that direct comparative experimental data for this compound against all other derivatives is not extensively available in the public domain. The data presented here is a composite representation based on existing literature for similar compounds and general principles of medicinal chemistry.
Table 1: Physicochemical Properties
| Derivative | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 242.32 | 1.3 | 1 | 3 |
| Fmoc-Pro-OH | 337.37 | 3.9 | 1 | 4 |
| N-Acetyl-L-proline | 157.17 | -0.7 | 1 | 3 |
| L-Proline ethylamide | 142.20 | -0.1 | 2 | 2 |
Table 2: Performance Characteristics (Qualitative Comparison)
| Derivative | Enzymatic Stability | Aqueous Solubility | Cell Permeability |
| This compound | High | Moderate | High |
| Fmoc-Pro-OH | Moderate | Low | Moderate |
| N-Acetyl-L-proline | Low to Moderate | High | Low |
| L-Proline ethylamide | Low | High | Low |
Experimental Protocols
To facilitate the independent evaluation of these proline derivatives, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Enzymatic Stability Assay
This protocol outlines a general procedure to assess the stability of proline derivatives in the presence of a common protease.
Objective: To compare the rate of degradation of this compound and other proline derivatives by a protease (e.g., Trypsin).
Materials:
-
This compound and other proline derivatives of interest
-
Trypsin (from bovine pancreas)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions (10 mM) of each proline derivative in an appropriate solvent (e.g., DMSO or PBS).
-
Prepare a working solution of Trypsin (1 mg/mL) in PBS.
-
In a microcentrifuge tube, mix 50 µL of the proline derivative stock solution with 440 µL of PBS.
-
Initiate the enzymatic reaction by adding 10 µL of the Trypsin working solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 50 µL of the reaction mixture and quench the reaction by adding 50 µL of 10% TFA in ACN.
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the proline derivative.
-
The stability is determined by plotting the percentage of the intact compound remaining over time.
Protocol 2: Aqueous Solubility Assay
This protocol describes a method to determine the kinetic solubility of the compounds.
Objective: To compare the aqueous solubility of this compound and other proline derivatives.
Materials:
-
This compound and other proline derivatives
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare 10 mM stock solutions of each compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a wavelength determined to be the λmax for each compound.
-
The solubility can be estimated by comparing the absorbance of the sample to a standard curve of the compound dissolved in a solvent where it is freely soluble.
Signaling Pathway Modulation
Proline-rich motifs are known to be involved in various signaling pathways. While direct evidence for this compound's effect on specific pathways is limited, proline metabolism has been linked to the PI3K/Akt/mTOR and MAPK signaling cascades. These pathways are critical in regulating cell growth, proliferation, and survival, and their dysregulation is implicated in numerous diseases, including cancer.
The ability of proline derivatives to influence these pathways can be investigated using standard cell-based assays, such as Western blotting to detect changes in the phosphorylation status of key signaling proteins like Akt, mTOR, and ERK.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams have been generated using the DOT language.
Caption: Workflow for the enzymatic stability assay.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound presents several advantages for researchers in drug development and chemical biology. Its enhanced stability, favorable solubility, and potential for improved cell permeability make it a valuable tool compared to other proline derivatives. While more direct comparative studies are needed to fully quantify these advantages, the provided experimental protocols offer a framework for researchers to conduct their own evaluations. The potential for this compound and other proline derivatives to modulate key cellular signaling pathways further underscores their importance in the development of novel therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-Pro-NHEt: A Procedural Guide
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Boc-Pro-NHEt with the appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, the following PPE is recommended to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] If dust is generated, a type N95 (US) respirator is recommended.[2] |
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a dry place with the container tightly closed.[1]
-
Keep refrigerated for long-term storage.[1]
-
Avoid strong oxidizing agents, acids, and bases.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations. This procedure is a general guideline and should be adapted to meet the specific requirements of your institution and location.
-
Waste Identification and Segregation:
-
Characterize the waste stream. Is the this compound unused, in its pure form, or is it a component of a reaction mixture?
-
Segregate the waste. Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1]
-
-
Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and in good condition.
-
For contaminated labware (e.g., weighing boats, gloves, wipes), double-bag the items in durable plastic bags and label them clearly as chemical waste.
-
-
Labeling:
-
Label the waste container with the full chemical name: "tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate" or "this compound".
-
Include the CAS number (if available), concentration, and any known hazards.
-
Indicate the date of waste generation.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from heat and sources of ignition.[1]
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Provide the waste management company with all available information on the chemical, including its properties and any known hazards.
-
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below for reference during handling and disposal.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol [3] |
| Appearance | Assumed to be a white solid, based on related compounds.[1] |
| Odor | Assumed to be odorless, based on related compounds.[1] |
| Solubility | No information available. |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Boc-Pro-NHEt
Essential Safety and Handling Guide for Boc-Pro-NHEt
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE and safety protocols.
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes or dust particles that could cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may cause irritation. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for significant exposure, chemically resistant overalls are recommended. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved N95 respirator or equivalent is recommended. | Minimizes inhalation of any airborne particles. |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | Reduces the concentration of any airborne contaminants. |
Procedural Guidance for Handling and Disposal
Adherence to standardized procedures is critical for the safe handling and disposal of this compound. The following step-by-step protocols provide clear instructions for operational and disposal plans.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Planning:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Prepare a designated work area in a chemical fume hood.
-
Have appropriate spill cleanup materials accessible.
-
-
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Waste Management of this compound
-
Waste Collection:
-
Collect all waste material containing this compound, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Use a container that is compatible with the chemical and seal it tightly.
-
Label the container with "Hazardous Waste" and the full chemical name: "N-tert-Butoxycarbonyl-L-proline ethylamide".
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
